p-(1-Adamantyl)toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXTZGKFOTWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306407 | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-55-8 | |
| Record name | 1459-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1459-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of p-(1-Adamantyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of p-(1-Adamantyl)toluene, a bulky aromatic hydrocarbon of interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its laboratory preparation and analysis.
Core Chemical Properties
This compound, also known as 1-(4-methylphenyl)adamantane or 1-(p-tolyl)adamantane, is a solid, crystalline compound at room temperature. Its structure features a rigid, three-dimensional adamantyl cage bonded to a toluene ring at the para position. This unique combination of a bulky, lipophilic adamantyl group and an aromatic toluene moiety imparts specific chemical and physical characteristics.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 329.5 °C at 760 mmHg | [3] |
| Density | 1.054 g/cm³ | [3] |
| CAS Number | 1459-55-8 | [1] |
Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its constituent moieties, adamantane and toluene, a qualitative solubility profile can be inferred. Adamantane is known for its good solubility in nonpolar organic solvents.[4] The presence of the large, nonpolar adamantyl group in this compound suggests it will be readily soluble in common nonpolar organic solvents such as hexanes, toluene, and chloroform, and likely possess moderate solubility in polar aprotic solvents. It is expected to be poorly soluble in polar protic solvents like water and ethanol.[4][5]
Synthesis and Characterization
The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with an adamantylating agent. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of this compound using 1-bromoadamantane as the alkylating agent and a Lewis acid catalyst.
Materials:
-
Toluene (anhydrous)
-
1-Bromoadamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of 1-bromoadamantane (1.0 equivalent) and anhydrous toluene (1.5 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Characterization Protocols
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are typically dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted toluene ring (typically two doublets in the range of 7.0-7.4 ppm) and the protons of the adamantyl cage (a series of broad singlets or multiplets in the range of 1.7-2.1 ppm), along with a singlet for the methyl group on the toluene ring (around 2.3 ppm).[6][7]
-
¹³C NMR: The ¹³C NMR spectrum, also typically recorded in CDCl₃, will show distinct signals for the carbons of the adamantyl group and the aromatic carbons of the toluene ring. Aromatic carbons typically appear in the 120-150 ppm region.[6][7]
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) is a common method. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 226.36).[8]
Visualizing Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis of this compound.
Caption: A workflow for the characterization of this compound.
Role in Drug Discovery and Development
While no specific signaling pathways have been directly attributed to this compound, the adamantane moiety is a well-recognized pharmacophore in drug design. Its incorporation into molecules can significantly enhance lipophilicity, which can improve pharmacokinetic properties such as absorption and distribution.[9][10] The rigid and bulky nature of the adamantyl group can also provide steric hindrance, potentially increasing the metabolic stability of a drug by protecting it from enzymatic degradation.[9][10] Furthermore, the adamantane scaffold can be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to biological targets.[4] Researchers investigating novel therapeutics may consider this compound as a scaffold or starting material for the synthesis of more complex molecules with potential biological activity.
References
- 1. ijpsr.com [ijpsr.com]
- 2. dl.astm.org [dl.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental reporting [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of p-(1-Adamantyl)toluene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for p-(1-Adamantyl)toluene, a molecule of interest in medicinal chemistry and materials science due to its rigid, lipophilic adamantyl cage appended to a toluene moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was reportedly acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.254 | Doublet | Aromatic Protons |
| 7.128 | Doublet | Aromatic Protons |
| 2.313 | Singlet | Methyl Protons |
| 2.080 | Broad Singlet | Adamantyl Protons |
| 1.898 | Broad Singlet | Adamantyl Protons |
| 1.77 | Broad Singlet | Adamantyl Protons |
| 1.75 | Broad Singlet | Adamantyl Protons |
Note: The assignments are based on typical chemical shifts for aromatic, methyl, and adamantyl protons.
1.1.2 ¹³C NMR Data
While a specific experimental dataset for the ¹³C NMR of this compound was not found in the searched databases, the expected chemical shifts can be predicted based on the adamantane and p-substituted toluene fragments. The following table outlines these expected regions.
| Chemical Shift (ppm) | Assignment |
| ~145-150 | Quaternary Aromatic Carbon (C-Ad) |
| ~135-140 | Quaternary Aromatic Carbon (C-CH₃) |
| ~128-130 | Aromatic CH Carbons (meta to Ad) |
| ~124-126 | Aromatic CH Carbons (ortho to Ad) |
| ~40-45 | Adamantyl CH₂ Carbons |
| ~35-40 | Quaternary Adamantyl Carbon (C-Aromatic) |
| ~28-32 | Adamantyl CH Carbons |
| ~20-22 | Methyl Carbon |
Note: These are approximate chemical shift ranges. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound was not available in the conducted searches. However, the characteristic absorption bands can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Adamantyl and Methyl |
| 1615-1580 | C=C Stretch | Aromatic Ring |
| 1520-1490 | C=C Stretch | Aromatic Ring |
| 1470-1440 | C-H Bend | Adamantyl and Methyl |
| 850-800 | C-H Out-of-Plane Bend | p-Disubstituted Benzene |
Note: This table represents expected absorption regions. The actual spectrum would show more complex patterns in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data presented below was obtained by electron ionization (EI). The molecular formula is C₁₇H₂₂ with a molecular weight of 226.36 g/mol .
| m/z | Relative Intensity (%) | Assignment (Proposed) |
| 226 | 73.9 | [M]⁺ (Molecular Ion) |
| 169 | 100.0 | [M - C₄H₉]⁺ |
| 132 | 23.1 | [M - C₇H₇]⁺ |
| 105 | 13.7 | [C₈H₉]⁺ |
| 91 | 10.8 | [C₇H₇]⁺ (Tropylium ion) |
| 183 | 10.0 | [M - C₃H₅]⁺ |
| 77 | 6.5 | [C₆H₅]⁺ |
Note: The fragmentation pattern is consistent with the loss of fragments from the adamantyl cage and cleavage of the bond between the adamantyl and toluene moieties.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of KBr powder in an oven to ensure it is completely dry.
-
Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr powder.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the this compound to the mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a solution.
-
-
Ionization:
-
The sample molecules are vaporized in the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
p-(1-Adamantyl)toluene CAS number 1459-55-8
An In-depth Technical Guide to p-(1-Adamantyl)toluene
CAS Number: 1459-55-8
Synonyms: 1-(4-Methylphenyl)adamantane, 1-p-Tolyl-adamantane, 1-(4-Tolyl)adamantane
Introduction
This compound is an aromatic hydrocarbon characterized by the substitution of a hydrogen atom on a toluene molecule with a bulky, three-dimensional adamantyl group at the para position. The adamantane cage, a rigid and lipophilic diamondoid structure, imparts unique physicochemical properties to the parent toluene molecule. These properties, including enhanced metabolic stability, increased lipophilicity, and a rigid conformational scaffold, make adamantane-containing compounds like this compound valuable building blocks in medicinal chemistry and materials science.[1][2][3] The incorporation of the adamantyl moiety can significantly influence the pharmacological profile of a drug candidate, making it a point of interest for researchers and drug development professionals.[2][4] This guide provides a comprehensive overview of the technical data and synthetic methodologies related to this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[5][6] Its bulky adamantyl group contributes to a relatively high melting point and boiling point for a hydrocarbon of its molecular weight. It is largely insoluble in water but soluble in many organic solvents.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1459-55-8 | [5][8][9][10] |
| Molecular Formula | C₁₇H₂₂ | [10][11][12] |
| Molecular Weight | 226.36 g/mol | [8][10][12][13] |
| Appearance | White to almost white powder/crystal | [5][6] |
| Melting Point | 98-101 °C | [6][7][11][12][13] |
| Boiling Point | 329.5 °C at 760 mmHg | [11][12][13] |
| Density | 1.054 g/cm³ | [7][11][13] |
| Flash Point | 148.5 °C | [13] |
| Solubility | Insoluble in water (1.4E-4 g/L at 25 °C, calculated) | [7] |
| Storage Temperature | Room Temperature | [6][8] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 7.13 (d, 2H, Ar-H), 2.31 (s, 3H, CH₃), 2.08 (br s, 3H, adamantyl-CH), 1.90 (br s, 6H, adamantyl-CH₂), 1.76 (br s, 6H, adamantyl-CH₂) | [14] |
| ¹³C NMR | (CDCl₃): δ 148.2, 134.7, 128.8, 124.9, 43.5, 37.1, 36.8, 29.1, 20.8 | [14] |
| Mass Spectrometry (EI) | m/z (%): 226 (M⁺, 73.9), 169 (100), 132 (23.1), 105 (13.7), 91 (10.8), 183 (10.0), 94 (10.2) | [14][15] |
| IR Spectroscopy | Key absorptions expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending. | [16] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with a suitable 1-adamantyl electrophile.[1][17] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1][18] The adamantyl carbocation, being tertiary, is relatively stable, facilitating the reaction. The para product is generally favored due to the steric bulk of the adamantyl group.[19]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane
This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions involving 1-bromoadamantane.[1][19]
Materials:
-
Toluene (anhydrous)
-
1-Bromoadamantane
-
Indium(III) bromide (InBr₃) or Aluminum chloride (AlCl₃) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add toluene (serving as both reactant and solvent).
-
Addition of Reactants: Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture. Note: If using AlCl₃, the reaction may need to be cooled in an ice bath before addition due to its high reactivity.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). Reaction times can vary from a few hours to 24 hours.[1]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid.
-
Workup: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[1]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.
Applications in Drug Development
While specific applications of this compound are not extensively documented, its structure is representative of a class of compounds that are highly valuable in drug design. The adamantyl moiety is a key pharmacophore in several approved drugs and clinical candidates.[2] Its primary roles in drug design include:
-
Increasing Lipophilicity: The hydrophobic nature of the adamantyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2][3]
-
Enhancing Metabolic Stability: The bulky and rigid structure of the adamantane cage can sterically hinder the metabolic degradation of a drug by enzymes, thereby increasing its plasma half-life.[2]
-
Providing a Rigid Scaffold: The defined three-dimensional structure of the adamantyl group can be used as a rigid anchor to orient other functional groups in a specific conformation for optimal binding to a biological target.[1]
-
Modulating Receptor Binding: The size and shape of the adamantyl group can be used to tune the binding affinity and selectivity of a ligand for its receptor.
Adamantane derivatives have found applications as antiviral agents, in the treatment of neurological conditions, and as agents against type 2 diabetes.[2] this compound serves as a key intermediate for the synthesis of more complex adamantane-containing molecules for these and other therapeutic areas.[11]
Conclusion
This compound, with its unique combination of an aromatic ring and a bulky, lipophilic adamantane cage, is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis via Friedel-Crafts alkylation make it a valuable building block for the development of novel pharmaceuticals and advanced materials. This guide has summarized the key technical data and provided a detailed protocol for its preparation to aid researchers and scientists in their work with this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS 1459-55-8 [homesunshinepharma.com]
- 6. This compound | 1459-55-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. CAS # 1459-55-8, 1-(4-Methylphenyl)adamantane, 1-(4-Tolyl)adamantane, 1-(4'-Methylphenyl)adamantane, 1-(p-Tolyl)adamantane, 4-(1-Adamantyl)toluene, NSC 176093, this compound - chemBlink [ww.chemblink.com]
- 8. This compound | 1459-55-8 [sigmaaldrich.com]
- 9. This compound | 1459-55-8 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. This compound [myskinrecipes.com]
- 12. alfa-labotrial.com [alfa-labotrial.com]
- 13. bschem.com [bschem.com]
- 14. This compound(1459-55-8) 13C NMR spectrum [chemicalbook.com]
- 15. p-(Adamantyl-1)toluene [webbook.nist.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of p-(1-Adamantyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the aromatic hydrocarbon p-(1-Adamantyl)toluene. It includes detailed experimental protocols for the determination of these properties and for the synthesis of the compound.
Core Physical Properties
The adamantyl moiety is a bulky, rigid, and lipophilic three-dimensional cage-like structure derived from diamondoid hydrocarbons. When incorporated into molecular frameworks, it can significantly influence physical and pharmacological properties such as melting point, boiling point, solubility, and metabolic stability. The attachment of the 1-adamantyl group to the para-position of toluene results in a crystalline solid at room temperature with the following key physical characteristics.
Data Presentation
| Physical Property | Value | Notes |
| Melting Point | 98.0 to 101.0 °C | Crystalline solid |
| Boiling Point | 329.5 °C | At 760 mmHg |
| Molecular Formula | C₁₇H₂₂ | - |
| Molecular Weight | 226.36 g/mol | - |
| Appearance | White to off-white powder or crystals | - |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its melting and boiling points.
Synthesis of this compound via Friedel-Crafts Alkylation
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, which involves the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. In this case, toluene is alkylated using a 1-adamantyl source in the presence of a Lewis acid catalyst.
Materials and Reagents:
-
Toluene
-
1-Bromoadamantane
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene and an anhydrous solvent like dichloromethane.
-
Add 1-bromoadamantane (1.0 equivalent) to the solution.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.
-
After the addition of the catalyst, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Boiling Point Determination
The boiling point is determined at atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Heat transfer fluid (e.g., mineral oil or silicone oil)
Procedure:
-
Place a small amount of this compound into a small test tube.
-
Place a capillary tube, with its sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a Thiele tube containing a heat transfer fluid, making sure the sample is below the fluid level.
-
Heat the side arm of the Thiele tube gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
The Adamantane Moiety in Aromatic Systems: A Technical Guide to Discovery, History, and Application of Adamantane Alkylation of Arenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the adamantane cage into aromatic systems has profound implications for the physicochemical and pharmacological properties of the resulting molecules. The unique tricyclic aliphatic structure of adamantane—a rigid, lipophilic, and sterically demanding scaffold—offers a powerful tool for medicinal chemists and materials scientists to modulate the characteristics of arenes. This in-depth technical guide explores the discovery and history of adamantane alkylation of arenes, provides detailed experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.
The journey of adamantane began with its theoretical postulation and eventual discovery in petroleum, but its entry into the realm of aromatic chemistry via Friedel-Crafts type reactions marked a significant milestone.[1] This guide will delve into the foundational studies that first introduced the adamantyl group onto an aromatic ring and trace the evolution of this reaction to more modern and diverse methodologies, including the recent advent of "adamantane-annulation" techniques.
Discovery and History: From a Hydrocarbon Curiosity to a Key Synthetic Tool
The story of adamantane alkylation of arenes is intrinsically linked to the broader history of adamantane chemistry and the development of one of the most fundamental reactions in organic synthesis: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a method for attaching alkyl or acyl substituents to an aromatic ring.[2]
While the Friedel-Crafts reaction became a cornerstone of organic chemistry, the application of this powerful tool to the unique adamantane scaffold would have to wait for the elucidation of adamantane's structure and the development of practical synthetic routes to adamantane and its derivatives. The first synthesis of adamantane was achieved by Vladimir Prelog in 1941, but it was the more efficient Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene developed by Paul von Ragué Schleyer in 1957 that made adamantane readily accessible for broader chemical exploration.[1]
Following the increased availability of adamantane, Hermann Stetter's group in the late 1950s and early 1960s conducted extensive research into the chemistry of adamantane derivatives. While a definitive first report of a direct Friedel-Crafts alkylation of a simple arene with an adamantyl halide is not readily apparent from the immediate literature, it is within this period of burgeoning interest in adamantane chemistry that such reactions were likely first explored. The general principle that adamantane interacts with benzene in the presence of Lewis acids to undergo a Friedel-Crafts reaction is well-established.[1]
George A. Olah's comprehensive work on Friedel-Crafts and related reactions further solidified the understanding of the behavior of carbocations, including the stable tertiary adamantyl cation, in electrophilic aromatic substitution. His extensive reviews and experimental work provided a mechanistic framework for understanding the alkylation of arenes with bulky alkylating agents like adamantane.
The Mechanism of Adamantane Alkylation of Arenes
The adamantane alkylation of arenes proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, analogous to the general Friedel-Crafts alkylation. The key steps are:
-
Formation of the Electrophile: A Lewis acid catalyst, typically a metal halide such as aluminum chloride (AlCl₃) or indium(III) bromide (InBr₃), coordinates to a halogen atom of an adamantyl halide (e.g., 1-bromoadamantane). This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a stable tertiary adamantyl carbocation and a complex anion.
-
Electrophilic Attack: The electron-rich π-system of the arene acts as a nucleophile, attacking the electrophilic adamantyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex anion formed in the first step, abstracts a proton from the carbon atom bearing the adamantyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Quantitative Data on Adamantane Alkylation of Arenes
The efficiency of adamantane alkylation of arenes is influenced by several factors, including the nature of the arene, the adamantylating agent, the Lewis acid catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies.
Table 1: Adamantylation of Benzene with 1-Haloadamantanes
| Adamantyl Halide | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Bromoadamantane | AlCl₃ | Benzene | Reflux | 2 | 1-Phenyladamantane | - |
| 1-Bromoadamantane | InBr₃ (5 mol%) | Benzene | Room Temp | - | 1-Phenyladamantane | 91 |
| 1-Chloroadamantane | AlCl₃ | Benzene | - | - | 1-Phenyladamantane | - |
Table 2: Adamantylation of Substituted Arenes with 1-Bromoadamantane
| Arene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product(s) | Total Yield (%) |
| Toluene | InBr₃ (5 mol%) | Toluene | Room Temp | - | 1-(p-tolyl)adamantane | - |
| Anisole | None | Anisole | - | - | 1-(4-methoxyphenyl)adamantane | - |
| Fluorobenzene | InCl₃ | Fluorobenzene | 85 | - | 1-(p-fluorophenyl)adamantane | 59 |
| Pyrene | Triflic Acid | CH₂Cl₂ | Room Temp | 0.08-6 | 2-Adamantylpyrene, 2,7-Diadamantylpyrene | - |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of adamantylated arenes using different catalytic systems.
Protocol 1: Indium(III) Bromide-Catalyzed Adamantylation of Benzene
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzene.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add InBr₃ (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Aluminum Chloride-Catalyzed Synthesis of 1,3,5,7-Tetraphenyladamantane
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
tert-Butyl bromide
-
Aluminum chloride (AlCl₃)
-
Argon atmosphere
Procedure:
-
Dissolve 1-bromoadamantane (1.0 equivalent) in benzene under an argon atmosphere in a suitable reaction flask.
-
Add tert-butyl bromide (2.0 equivalents) and AlCl₃ (0.1 equivalents) to the solution.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling, the reaction mixture is worked up using standard aqueous procedures to remove the catalyst.
-
The organic phase is dried and the solvent is evaporated.
-
The crude product is purified, typically by recrystallization, to yield 1,3,5,7-tetraphenyladamantane.
Adamantane-Annulation: A Modern Frontier
A more recent and distinct development in the chemistry of adamantane and arenes is the concept of "adamantane-annulation." This strategy involves the construction of a new ring that is fused to both the adamantane core and an aromatic system. This is fundamentally different from the simple substitution of an adamantyl group onto an arene that occurs in a classical Friedel-Crafts alkylation.
The adamantane-annulation process typically involves a multi-step sequence, often starting with a metalated arene and a protoadamantanone derivative. The key transformation is an intramolecular cyclization that forms the new fused ring system. This methodology allows for the creation of novel, rigid, and three-dimensional polycyclic aromatic hydrocarbons with unique electronic and photophysical properties.
Conclusion
The alkylation of arenes with adamantane represents a fascinating and synthetically valuable area of organic chemistry. From its early explorations in the mid-20th century to the sophisticated annulation strategies of today, the introduction of the adamantane moiety has consistently provided chemists with a powerful method for tailoring the properties of aromatic compounds. The robust nature of the adamantyl cation and the predictability of the Friedel-Crafts reaction have made this a reliable tool in the synthesis of novel pharmaceuticals and advanced materials. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize this important reaction in their own endeavors, continuing the legacy of innovation in this field.
References
Theoretical and Molecular Modeling of p-(1-Adamantyl)toluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-(1-Adamantyl)toluene is a fascinating molecule that combines the rigid, lipophilic cage structure of adamantane with the aromatic properties of toluene. This unique combination imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of this compound, covering its synthesis, spectroscopic characterization, and computational analysis. Detailed methodologies for experimental and computational protocols are presented, along with quantitative data, to serve as a valuable resource for researchers in the field.
Introduction
Adamantane and its derivatives have garnered considerable attention in drug discovery and development due to their unique structural and physicochemical properties. The adamantyl moiety, a rigid and lipophilic diamondoid hydrocarbon, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its cage-like structure can provide steric bulk, improve metabolic stability, and facilitate binding to biological targets.[3] When appended to an aromatic scaffold such as toluene, the resulting molecule, this compound, presents a compelling subject for theoretical and experimental investigation. This document outlines the key aspects of its synthesis, characterization, and in-silico analysis.
Synthesis and Characterization
The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with a suitable adamantylating agent.[4] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to generate a stable 1-adamantyl cation, which then attacks the electron-rich toluene ring, predominantly at the para position due to the directing effect of the methyl group and steric hindrance at the ortho positions.[1][5]
Experimental Protocol: Friedel-Crafts Adamantylation of Toluene
A representative protocol for the synthesis of this compound is as follows:
-
Reactant Preparation: In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Adamantylating Agent: Dissolve 1-bromoadamantane or 1-chloroadamantane in toluene and add this solution dropwise to the stirred suspension of the Lewis acid at a controlled temperature, typically between 0 and 25 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. After drying over an anhydrous salt such as magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Peaks / Chemical Shifts (δ) |
| ¹H NMR | Aromatic protons (AA'BB' system), methyl group protons (singlet), and adamantyl protons (multiple signals).[7][8] |
| ¹³C NMR | Aromatic carbons (quaternary and CH), methyl carbon, and adamantyl carbons (quaternary, CH, and CH₂).[7][9] |
| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending vibrations.[7][10] |
| Mass Spec. (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern of the adamantyl cage.[11] |
| UV-Vis | Absorption bands in the ultraviolet region characteristic of substituted benzene derivatives.[12][13] |
Molecular Modeling and Theoretical Studies
Computational chemistry provides valuable insights into the structural, electronic, and energetic properties of this compound. Density Functional Theory (DFT) and molecular docking are powerful tools for these investigations.[14]
Conformational Analysis
The conformational preference of this compound is dictated by the rotational barrier around the single bond connecting the adamantyl cage and the toluene ring. Due to the high symmetry and steric bulk of the adamantyl group, the rotation is expected to be relatively unhindered, with the lowest energy conformation likely having the adamantyl group staggered with respect to the methyl group of the toluene ring to minimize steric clash. A detailed conformational analysis can be performed using molecular mechanics or DFT calculations to identify the global minimum energy structure.
Quantum Chemical Calculations (DFT)
DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound.
3.2.1. Computational Protocol
-
Structure Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[15][16]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and other electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential.[15]
Table 2: Calculated Properties of this compound (Representative Data)
| Property | Calculated Value |
| Optimized Bond Lengths (Å) | C(adamantyl)-C(aryl), C-C (aromatic), C-H |
| **Optimized Bond Angles (°) ** | C-C-C (adamantyl), C-C-C (aromatic) |
| Dihedral Angles (°) | Defining the orientation of the adamantyl group relative to the toluene ring. |
| HOMO-LUMO Gap (eV) | Indicative of chemical reactivity and electronic transitions. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |
| Vibrational Frequencies (cm⁻¹) | Corresponding to IR active modes. |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Molecular Docking
Given the prevalence of adamantane derivatives in drug design, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets.
3.3.1. Docking Protocol
-
Target Selection: A protein target of interest is selected based on the known activities of similar adamantane derivatives (e.g., viral ion channels, enzymes).[17]
-
Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., adding hydrogens, assigning charges). The receptor structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the receptor's active site.
-
Analysis: The predicted binding poses are analyzed based on their docking scores and the intermolecular interactions (e.g., hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.
Visualizations
Synthesis Workflow
Caption: Friedel-Crafts synthesis of this compound.
Computational Analysis Workflow
Caption: Workflow for theoretical analysis of this compound.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction with a biological signaling pathway.
Conclusion
This compound serves as a foundational molecule for understanding the interplay between a bulky, lipophilic adamantyl group and an aromatic system. The synthetic and spectroscopic data provide a clear basis for its experimental characterization. Furthermore, theoretical and molecular modeling approaches offer a powerful avenue to explore its conformational landscape, electronic properties, and potential as a pharmacophore. The methodologies and data presented in this guide are intended to facilitate further research into this compound and its derivatives, ultimately contributing to the development of new therapeutic agents and advanced materials.
References
- 1. adichemistry.com [adichemistry.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. This compound(1459-55-8) 13C NMR spectrum [chemicalbook.com]
- 8. Toluene(108-88-3) 1H NMR spectrum [chemicalbook.com]
- 9. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 10. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Toluene [webbook.nist.gov]
- 14. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 15. scispace.com [scispace.com]
- 16. DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP [mdpi.com]
- 17. Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of the Adamantyl Moiety on the Electronic Landscape of Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, three-dimensional adamantyl group onto aromatic scaffolds has emerged as a powerful strategy in materials science and drug discovery. This rigid, lipophilic cage structure imparts unique steric and electronic properties to the parent aromatic compound, influencing its solubility, thermal stability, and, most critically, its electronic behavior. This technical guide provides an in-depth exploration of the electronic properties of adamantyl-substituted aromatic compounds, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental concepts and workflows.
The Adamantyl Group: An Electronic Modulator
The adamantyl group, a diamondoid hydrocarbon, is typically considered to be a weak electron-donating group through inductive effects (+I). When attached to a π-conjugated aromatic system, it can subtly perturb the electronic distribution within the ring, thereby influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals is the primary determinant of the material's electronic and optoelectronic properties, including its ionization potential, electron affinity, and charge transport characteristics. The bulky nature of the adamantyl substituent can also induce significant changes in the solid-state packing of aromatic molecules, which in turn affects intermolecular electronic coupling and charge mobility.
Quantitative Electronic Properties
The following tables summarize key quantitative electronic data for adamantyl-substituted compounds. While a comprehensive dataset across all classes of aromatic compounds is an ongoing area of research, the available data provides valuable insights into the electronic influence of the adamantyl moiety.
Table 1: Calculated Electronic Properties of Adamantyl Radicals and Adamantane
| Compound | Adiabatic Ionization Potential (eV) | Vertical Ionization Potential (eV) | Adiabatic Electron Affinity (eV) | Vertical Electron Affinity (eV) | HOMO-LUMO Gap (eV) |
| 1-Adamantyl radical | 6.22[1] | 6.85[1] | -0.13[1] | -0.28[1] | - |
| 2-Adamantyl radical | 6.70[1] | 7.08[1] | -0.13[1] | -0.37[1] | - |
| Adamantane | 9.20 - 9.30[2] | - | - | - | 9.33[3] |
Table 2: Experimentally Determined Electronic Properties of Selected Adamantyl-Substituted Aromatic Compounds
| Compound Class | Aromatic Core | Property | Value |
| Fullerene Derivative | Phenyl-C61-butyric acid methyl ester | Electron Mobility (μe) | 0.01 cm²/V·s |
| Diketopyrrolopyrrole (DPP) Polymer | Dithiophene-DPP | Hole Mobility (μh) | > 0.2 cm²/V·s |
| Diketopyrrolopyrrole (DPP) Polymer | Thiophene-DPP | Hole Mobility (μh) | up to 1.95 cm²/V·s |
| Polythiophene | 3-Adamantylmethylthiophene | - | Enhanced structural order |
Experimental and Computational Protocols
The characterization of the electronic properties of adamantyl-substituted aromatic compounds relies on a combination of experimental techniques and computational modeling.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). Dissolve the adamantyl-substituted aromatic compound in this electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep, starting from the open-circuit potential, first in the anodic (positive) direction to a set vertex potential, and then reversing the scan in the cathodic (negative) direction back to the starting potential. The scan rate is typically set between 20 and 100 mV/s.
-
Calibration: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are devices used to measure the charge carrier mobility of a semiconductor material.
Fabrication Protocol (Bottom-Gate, Top-Contact Architecture):
-
Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (which will act as the gate electrode and gate dielectric, respectively). Cleaning is typically performed by sonication in a series of solvents (e.g., acetone, isopropanol) followed by oxygen plasma or UV-ozone treatment to create a hydrophilic surface.
-
Dielectric Surface Modification (Optional): To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) can be deposited from solution or vapor phase. This creates a hydrophobic surface that can promote better molecular ordering of the organic semiconductor.
-
Organic Semiconductor Deposition: Deposit a thin film of the adamantyl-substituted aromatic compound onto the prepared substrate. This can be done via solution-based techniques like spin-coating or drop-casting from a suitable solvent, or via thermal evaporation under high vacuum. The film thickness is typically in the range of 30-100 nm.
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes on top of the organic semiconductor layer through a shadow mask. Gold is a commonly used electrode material due to its high work function and inertness. The deposition is typically performed by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.
Characterization Protocol:
-
Electrical Measurements: Place the fabricated OFET device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Output Characteristics: Apply a gate voltage (VG) and sweep the source-drain voltage (VDS), while measuring the source-drain current (IDS). Repeat for several different gate voltages.
-
Transfer Characteristics: Apply a constant source-drain voltage (VDS) in the saturation regime and sweep the gate voltage (VG) while measuring the source-drain current (IDS).
-
Mobility Calculation: The charge carrier mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation:
-
IDS = (W / 2L) * μ * Ci * (VG - VT)² where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage. The mobility is extracted from the slope of a plot of (IDS)1/2 versus VG.
-
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to predict the electronic structure and properties of molecules.
Computational Protocol:
-
Geometry Optimization: The molecular structure of the adamantyl-substituted aromatic compound is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry using a higher-level functional and basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.
-
Data Extraction: From the output of the calculation, the energies of the HOMO and LUMO can be directly obtained. The ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method).
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows relevant to the study of adamantyl-substituted aromatic compounds.
References
P-(1-Adamantyl)toluene: A Technical Guide to Lipophilicity and Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The adamantyl group is a well-established lipophilic scaffold in drug design, often incorporated into molecules to enhance their ability to cross biological membranes and to improve their pharmacokinetic profiles.[1] Toluene, an aromatic hydrocarbon, is a common solvent and a structural component in many organic molecules. The combination of these two moieties in p-(1-adamantyl)toluene results in a highly non-polar and lipophilic compound. Its solubility in organic solvents is expected to be a critical factor in its synthesis, purification, and formulation. This guide serves as a practical resource for researchers, providing both theoretical context and detailed experimental procedures.
Predicted Physicochemical Properties
Based on the properties of adamantane and toluene, the following characteristics can be predicted for this compound:
-
Lipophilicity: The presence of the large, non-polar adamantyl group is expected to make this compound a highly lipophilic compound with a high octanol-water partition coefficient (logP).
-
Solubility: It is anticipated to exhibit good solubility in non-polar and weakly polar organic solvents, while being virtually insoluble in water and other highly polar solvents.
Data on Constituent Moieties
To provide a quantitative basis for the expected properties of this compound, the following tables summarize the available data for adamantane and toluene.
Table 1: Lipophilicity Data for Adamantane and Toluene
| Compound | LogP | Method | Reference |
| Adamantane | 2.5 - 4.24 | Experimental/Calculated | [2][3][4] |
| Toluene | 2.73 | Experimental | [5][6] |
Table 2: Solubility Data for Adamantane and Toluene
| Compound | Solvent | Solubility | Reference |
| Adamantane | Water | Practically Insoluble | [7][8] |
| Non-polar organic solvents | Readily Soluble | [7] | |
| Toluene | Water | 0.526 g/L (at 25 °C) | [5] |
| Ethanol, Benzene, Diethyl Ether, Acetone, Chloroform, Carbon Disulfide | Miscible | [5][9] |
Experimental Protocols
Determination of Solubility in Organic Solvents
This protocol describes a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause sublimation or decomposition of the solute. Weigh the remaining solid residue. The solubility can be expressed as g/100 g of solvent or g/100 mL of solvent.
-
Chromatographic Method (HPLC): If a suitable analytical method is available, dilute the saturated solution with a known volume of a suitable solvent and quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Logical Workflow for Solubility Determination
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[10]
Methodology: Shake-Flask Method
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.
-
Dissolution: Dissolve a small, accurately weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its expected solubility. The initial concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Add a known volume of the other phase to the solution from step 2 in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a sample from each phase.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Experimental Workflow for logP Determination
References
- 1. chem.ws [chem.ws]
- 2. Adamantane CAS#: 281-23-2 [m.chemicalbook.com]
- 3. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toluene CAS#: 108-88-3 [m.chemicalbook.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings.[1] The introduction of a bulky and rigid adamantyl moiety onto a toluene scaffold via this reaction is of significant interest in medicinal chemistry and materials science. The unique lipophilic and three-dimensional nature of the adamantyl group can enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation of toluene with 1-bromoadamantane, focusing on catalyst selection, reaction conditions, and product isomer distribution.
Reaction Principle
The Friedel-Crafts alkylation of toluene with 1-bromoadamantane proceeds through the generation of a tertiary adamantyl carbocation, facilitated by a Lewis acid catalyst. This highly stable carbocation then acts as an electrophile, attacking the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to the formation of a mixture of 1-(1-adamantyl)-2-methylbenzene (ortho), 1-(1-adamantyl)-3-methylbenzene (meta), and 1-(1-adamantyl)-4-methylbenzene (para) isomers. The steric bulk of the adamantyl group generally favors the formation of the para isomer.[2] The reaction temperature can also influence the isomer distribution.[2]
Data Presentation
The selection of the Lewis acid catalyst and reaction conditions significantly impacts the overall yield and the ratio of the resulting isomers. Below is a summary of quantitative data from representative experiments.
| Catalyst | Toluene:1-Bromoadamantane:Catalyst Molar Ratio | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Distribution (ortho:meta:para) |
| AlCl₃ | 10 : 1 : 1.1 | Toluene (solvent) | 0 | 1 | 85 | Predominantly para |
| InBr₃ | 1.2 : 1 : 0.05 | Dichloromethane | Room Temp | 24 | 91 (for benzene) | Not specified for toluene |
Experimental Protocols
Protocol 1: Aluminum Chloride Catalyzed Alkylation of Toluene with 1-Bromoadamantane
This protocol is adapted from established Friedel-Crafts procedures and is optimized for the synthesis of 1-adamantyltoluene with high para-selectivity.[3][4]
Materials:
-
1-Bromoadamantane
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add excess anhydrous toluene, which serves as both the reactant and the solvent (approximately 10 equivalents).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve 1-bromoadamantane (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 1-bromoadamantane solution dropwise to the stirred toluene/AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent to separate the isomers. The para isomer is typically the least polar and will elute first.
Characterization:
The structure and purity of the isolated isomers should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The para isomer, p-(1-adamantyl)toluene, is a white solid with a melting point of 99 °C.[6]
Protocol 2: Indium(III) Bromide Catalyzed Alkylation of Toluene with 1-Bromoadamantane
This protocol utilizes a milder Lewis acid catalyst, offering advantages in terms of handling and reduced side reactions.[1]
Materials:
-
1-Bromoadamantane
-
Toluene
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene (1.2 equivalents) and anhydrous dichloromethane.[1]
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.[1]
-
Add indium(III) bromide (5 mol%) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for up to 24 hours. The reaction progress can be monitored by TLC or GC-MS.[1]
-
Once the reaction is complete, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure adamantylated toluene isomers.[1]
Characterization:
Confirm the structure and purity of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Visualizations
Signaling Pathway of Friedel-Crafts Alkylation
References
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of p-(1-Adamantyl)toluene
Introduction
The introduction of the bulky and lipophilic adamantyl moiety into aromatic scaffolds is a key strategy in medicinal chemistry and materials science. The adamantyl group can enhance the metabolic stability, solubility, and target-binding affinity of drug candidates. p-(1-Adamantyl)toluene, in particular, serves as a valuable building block for the synthesis of more complex molecules. This document provides detailed protocols for the Lewis acid-catalyzed synthesis of this compound via the Friedel-Crafts alkylation of toluene with 1-adamantyl precursors. The protocols described herein focus on the use of strong Lewis acids, such as boron tris(triflate), to achieve high yields and selectivity.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution of toluene with an adamantylating agent. A strong Lewis acid catalyst is employed to generate a highly reactive 1-adamantyl cation from a suitable precursor, such as 1-bromoadamantane. This carbocation then acts as the electrophile, attacking the electron-rich toluene ring. Due to the ortho-para directing effect of the methyl group on the toluene ring and the steric bulk of the adamantyl group, the reaction predominantly yields the para-substituted product.
Data Presentation
The following table summarizes the quantitative data for the Lewis acid-catalyzed adamantylation of toluene, highlighting the product distribution and overall yields under different catalytic systems.
| Catalyst | Adamantylating Agent | Toluene:Adamantyl Agent Ratio | Solvent | Temp (°C) | Time (h) | Total Yield (%) | p:m:o Ratio | Reference |
| B(OTf)₃ | 1-Bromoadamantane | 10:1 | CS₂ | 25 | 2 | 92 | 84:16:0 | Olah, G. A. et al. |
| B(OTf)₃ | 1-Chloroadamantane | 10:1 | CS₂ | 25 | 3 | 89 | 83:17:0 | Olah, G. A. et al. |
| Ga(OTf)₃ | 1-Bromoadamantane | Excess | Not Specified | Not Specified | Not Specified | Excellent | Predominantly para | Prakash, G. K. S. et al.[1] |
| AlCl₃ | 1-Bromoadamantane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General Friedel-Crafts |
Note: "OTf" denotes the triflate group (CF₃SO₃⁻). The data from Olah, G. A. et al. is derived from descriptions of their work on boron tris(triflate)-catalyzed adamantylations.[2][3] Gallium triflate has been reported as an excellent catalyst for this reaction, yielding predominantly the para product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Boron Tris(triflate) and 1-Bromoadamantane
This protocol is based on the work of Olah and co-workers on superacid-catalyzed Friedel-Crafts reactions.[2][3]
Materials:
-
Toluene (anhydrous)
-
1-Bromoadamantane
-
Boron tris(triflate) [B(OTf)₃]
-
Carbon disulfide (CS₂, anhydrous)
-
Methylene chloride (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add toluene (20 mL) and anhydrous carbon disulfide (10 mL).
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. To the stirred solution, slowly add a solution of boron tris(triflate) (0.5 mmol) in 5 mL of anhydrous methylene chloride.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromoadamantane (5 mmol) in 10 mL of anhydrous carbon disulfide. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford pure this compound. The product distribution is reported to be 84% para and 16% meta isomers, with a total yield of 92%.
Visualizations
Reaction Signaling Pathway
Caption: Lewis acid-catalyzed adamantylation of toluene.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Gram-Scale Synthesis of 1-(4-methylphenyl)adamantane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the gram-scale synthesis of 1-(4-methylphenyl)adamantane, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable Friedel-Crafts alkylation method.
Data Presentation
The following table summarizes the key quantitative data associated with the described protocol for the synthesis of 1-(4-methylphenyl)adamantane.
| Parameter | Value |
| Starting Material | 1-Bromoadamantane |
| Reactant/Solvent | Toluene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Scale | 10.0 g of 1-Bromoadamantane |
| Molar Ratio (Ad-Br:AlCl₃) | 1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% |
| Purification Method | Recrystallization (e.g., from ethanol/water) |
Experimental Protocol
This protocol outlines the gram-scale synthesis of 1-(4-methylphenyl)adamantane via Friedel-Crafts alkylation of toluene with 1-bromoadamantane.
Materials and Reagents:
-
1-Bromoadamantane (10.0 g, 46.5 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (7.4 g, 55.8 mmol)
-
Anhydrous Toluene (100 mL)
-
1 M Hydrochloric Acid (HCl) (100 mL)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Deionized Water
-
Crushed Ice
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen or argon inlet. Ensure all glassware is dry.
-
Under an inert atmosphere, add anhydrous toluene (80 mL) to the flask.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (7.4 g) to the stirred toluene. A suspension will form.
-
-
Addition of 1-Bromoadamantane:
-
Dissolve 1-bromoadamantane (10.0 g) in anhydrous toluene (20 mL) in the dropping funnel.
-
Add the 1-bromoadamantane solution dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
-
Work-up:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL) with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, which may be an oil or a solid, can be purified by recrystallization.[1]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Alternatively, column chromatography on silica gel can be used for purification if isomeric impurities are present.[1]
-
Characterization:
The identity and purity of the final product, 1-(4-methylphenyl)adamantane, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The bulky adamantane core results in preferential electrophilic attack at the para position of toluene due to steric hindrance.[1]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the gram-scale synthesis of 1-(4-methylphenyl)adamantane.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key steps in the Friedel-Crafts alkylation mechanism.
References
Application Notes and Protocols: The Use of p-(1-Adamantyl)toluene as a Bulky Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organometallic chemistry and catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Bulky phosphine ligands have emerged as a particularly influential class, enabling challenging cross-coupling reactions that are fundamental to modern synthetic chemistry, including pharmaceutical and materials science research. The adamantyl group, a rigid and sterically demanding hydrocarbon cage, has been identified as a privileged scaffold in ligand design.[1][2] Its incorporation into phosphine ligands imparts unique steric and electronic properties that can significantly enhance catalytic performance.[2] p-(1-Adamantyl)toluene serves as a key precursor for a variety of these bulky phosphine ligands, offering a versatile platform for tuning ligand architecture. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in the synthesis of bulky phosphine ligands for catalysis.
Properties of this compound
This compound, also known as 1-(4-methylphenyl)adamantane, is a white to off-white solid.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1459-55-8 | [3] |
| Molecular Formula | C₁₇H₂₂ | [3] |
| Molecular Weight | 226.36 g/mol | [3] |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of toluene with a suitable adamantylating agent, such as 1-bromoadamantane or 1-adamantanol, in the presence of a Lewis acid catalyst like aluminum chloride.[4]
Experimental Workflow for Friedel-Crafts Adamantylation of Toluene
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
This protocol is a general guideline based on established Friedel-Crafts procedures.[5][6] Researchers should optimize conditions as needed.
Materials:
-
Toluene
-
1-Bromoadamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) suspended in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of 1-bromoadamantane (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.
Application in Bulky Phosphine Ligand Synthesis
This compound is a versatile precursor for synthesizing bulky phosphine ligands. The tolyl group can be functionalized, for instance, through lithiation followed by reaction with a phosphorus electrophile to introduce the phosphine moiety. A prominent example is the synthesis of ligands bearing a di(1-adamantyl)phosphino group attached to the tolyl ring.
Logical Relationship for Ligand Synthesis
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 3. scbt.com [scbt.com]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Application of Adamantyl-Arenes in Materials Science and Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-arenes, a unique class of organic compounds combining the bulky, rigid adamantane cage with aromatic moieties, have garnered significant attention in materials science and polymer chemistry. The incorporation of the adamantane structure imparts exceptional properties to materials, including high thermal stability, enhanced glass transition temperatures (Tg), improved mechanical strength, and tailored solubility.[1][2][3] This combination of properties makes adamantyl-arene-based materials highly desirable for a range of advanced applications, from high-performance polymers and advanced photoresists to innovative drug delivery systems.[2][4][5][6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of materials incorporating adamantyl-arenes, intended to guide researchers in leveraging the unique attributes of these compounds.
I. High-Performance Polymers
The introduction of adamantyl groups into polymer backbones, either as pendant groups or as part of the main chain, significantly enhances their performance characteristics.[1][2] The bulky and rigid nature of the adamantane cage restricts polymer chain mobility, leading to notable improvements in thermal and mechanical properties.[1][2][9]
Application Note:
Adamantyl-arene-containing polymers are particularly well-suited for applications demanding high thermal and mechanical stability.[2][3] For example, incorporating adamantane units into polycarbonates, polyamides, and polyimides can significantly elevate their glass transition temperatures and thermal decomposition temperatures.[2] This makes them ideal candidates for use in the aerospace, automotive, and electronics industries.[2][3] The rigid adamantane structure also contributes to increased tensile strength and modulus.[2] Furthermore, the introduction of adamantane can improve the solubility of otherwise intractable polymers.[1]
Quantitative Data Summary:
The following tables summarize the thermal properties of various adamantyl-containing polymers, demonstrating their superior performance compared to their non-adamantyl counterparts.
Table 1: Thermal Properties of Adamantyl-Containing Polymers
| Polymer Type | Adamantyl Monomer | Tg (°C) | Decomposition Temp (°C) | Reference |
| Poly(1,3-adamantylene alkylene)s | 1,3-Bis(ω-alkenyl)adamantane | 58 - 63 (Melting Point) | 452 - 456 | [10][11] |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | >250 | - | [12] |
| Poly(1-adamantyl acrylate) | 1-Adamantyl acrylate | - | - | [12] |
| Adamantane-based Polyaramids | Adamantane-based diamines | High | High | [1] |
| Adamantane-based Polybenzoxazoles | Adamantane-based diols | High | High | [1] |
Experimental Protocol: Synthesis of Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis (ADMET) Polycondensation
This protocol describes the synthesis of a polyethylene with precisely placed adamantane units in the backbone.[10][11][13]
Materials:
-
1,3-Bis(ω-alkenyl)adamantane monomer (e.g., 1,3-bis(dec-9-en-1-yl)adamantane)
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 1,3-bis(ω-alkenyl)adamantane monomer in anhydrous toluene.
-
Add Grubbs' second-generation catalyst to the solution (typically 0.1-0.5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. The reaction progress can be monitored by the evolution of ethylene gas.
-
After the polymerization is complete (typically several hours), cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
The resulting unsaturated polymer can be subsequently hydrogenated to yield the final saturated poly(1,3-adamantylene alkylene).
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity.[10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.[10]
Experimental Workflow: ADMET Polymerization
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Catalytic Applications of Adamantyl-Containing Phosphine Ligands
Introduction
Adamantyl-containing phosphine ligands have emerged as a privileged class of ligands in transition-metal catalysis. Their unique steric and electronic properties, characterized by the bulky and electron-donating adamantyl group, confer exceptional stability and reactivity to metal catalysts.[1][2][3] These ligands are instrumental in promoting a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings, often with superior performance compared to other phosphine ligands.[4][5] Tri(1-adamantyl)phosphine, for instance, is noted for its resistance to common decomposition pathways like cyclometalation and P-C bond scission.[4] Furthermore, its crystalline form is air and moisture stable, simplifying handling procedures.[4] This document provides detailed protocols for the synthesis of key adamantyl-containing phosphine ligands and their application in catalysis.
Experimental Protocols
Protocol 1: Synthesis of Tri(1-adamantyl)phosphine (PAd₃)
This protocol describes the synthesis of tri(1-adamantyl)phosphine via an SN1 alkylation of di(1-adamantyl)phosphine.[2]
Materials:
-
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate
-
1-Adamantyl acetate
-
Anhydrous dinitrogen
-
Schlenk manifold
-
Round-bottomed flask
-
Teflon-coated stir bar
Procedure:
-
A 100 mL single-necked round-bottomed flask equipped with a Teflon-coated stir bar is charged with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (1.0 equiv) and 1-adamantyl acetate (1.1 equiv).[2]
-
The flask is fitted with a rubber septum and connected to a dual-bank Schlenk manifold via a needle.[2]
-
The vessel is evacuated and backfilled with anhydrous dinitrogen (3 cycles).[2]
-
The reaction is stirred under a nitrogen atmosphere.
-
Further reaction conditions such as solvent, temperature, and reaction time would be detailed in the full synthetic procedure from the cited literature.
-
Purification steps, such as crystallization or chromatography, would follow to isolate the pure tri(1-adamantyl)phosphine.
Protocol 2: Synthesis of Di(1-adamantyl)(aryl)phosphine Ligands
This protocol outlines the synthesis of di(1-adamantyl)(aryl)phosphine ligands through a palladium-catalyzed C-P coupling reaction.[5]
Materials:
-
Adamantane
-
Aluminum chloride (AlCl₃)
-
Phosphorus trichloride (PCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Appropriate phosphine ligand for the C-P coupling
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
Step 1: Synthesis of Di(1-adamantyl)phosphine {(1-Ad)₂PH}
-
Di(1-adamantyl)phosphinic acid chloride is synthesized from adamantane, AlCl₃, and PCl₃ following established literature procedures.[5]
-
The resulting di(1-adamantyl)phosphinic acid chloride is then reduced using LiAlH₄ to yield the air-sensitive di(1-adamantyl)phosphine.[5]
Step 2: Palladium-Catalyzed C-P Coupling
-
The freshly prepared and air-sensitive (1-Ad)₂PH is immediately used in the subsequent coupling reaction.[5]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), (1-Ad)₂PH (1.0-1.2 equiv), a palladium catalyst, a suitable ligand, and a base.
-
Anhydrous solvent is added, and the reaction mixture is heated until the starting materials are consumed (monitored by techniques like TLC or GC).
-
Upon completion, the reaction is worked up by quenching, extraction, and drying of the organic phase.
-
The crude product is purified by column chromatography or recrystallization to afford the desired di(1-adamantyl)(aryl)phosphine ligand.
Data Presentation
Table 1: Synthesis of Adamantyl-Containing Phosphine Ligands
| Ligand | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Tri(1-adamantyl)phosphine | SN1 alkylation | Di(1-adamantyl)phosphonium trifluoromethanesulfonate, 1-Adamantyl acetate | Not specified | [2] |
| Di(1-adamantyl)(quinolyl)phosphine (QAdPhos) | Pd-catalyzed C-P coupling | (1-Ad)₂PH, 8-bromoquinoline | Moderate to Excellent | [5] |
| Di(1-adamantyl)(naphthyl)phosphine (NAdPhos) | Pd-catalyzed C-P coupling | (1-Ad)₂PH, 1-bromonaphthalene | Moderate to Excellent | [5] |
| Di(1-adamantyl)(isoquinolyl)phosphine (iQAdPhos) | Pd-catalyzed C-P coupling | (1-Ad)₂PH, 1-bromoisoquinoline | Moderate to Excellent | [5] |
Table 2: Performance in Catalysis
| Reaction | Ligand | Substrates | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Suzuki-Miyaura Coupling | Tri(1-adamantyl)phosphine | Chloro(hetero)arenes | Low | High | ~2 x 10⁴ in 10 min | [6] |
| Suzuki-Miyaura Coupling | Phenyl-phospha-adamantane | Solid-phase aryl halides and boronic acids | 1:1 Pd:Ligand | High | Not specified | [7] |
| Mizoroki-Heck Coupling | iQAdPhos (L3) | (Hetero)aryl bromides and alkenes | 0.5 | 22-92 | 29.6 h⁻¹ (TOF) | [5] |
| Mizoroki-Heck Coupling | iQAdPhos (L3) | (Hetero)aryl bromides and alkenes | 0.1 | Moderate to Excellent | 141.9 h⁻¹ (TOF) | [5] |
| Buchwald-Hartwig Amination | AdBrettPhos (L6) | Five-membered heterocyclic bromides and benzamide | Not specified | Moderate to Excellent | Not specified | [8] |
Visualizations
Caption: Synthetic workflow for di(1-adamantyl)(aryl)phosphine ligands.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application Notes
Adamantyl-containing phosphine ligands are highly effective for a range of palladium-catalyzed cross-coupling reactions. Their steric bulk and strong electron-donating properties enhance catalyst activity and stability.[3][4]
-
Suzuki-Miyaura Coupling: Tri(1-adamantyl)phosphine has demonstrated phenomenal performance in Suzuki-Miyaura coupling reactions, enabling high turnover numbers and frequencies even with challenging aryl chloride substrates.[1][4] This is attributed to its strong electron-releasing character, which surpasses other alkylphosphines, and its resistance to decomposition.[1] Ligands based on a phospha-adamantane framework have also been successfully employed in Suzuki couplings, including on solid-phase platforms.[7]
-
Buchwald-Hartwig Amination: The steric hindrance of adamantyl groups is beneficial in C-N bond formation. The development of bulky biaryl phosphine ligands, such as AdBrettPhos, which incorporates adamantyl substituents, has enabled the challenging palladium-catalyzed amidation of five-membered heterocyclic bromides.[8] CataCXium A, a di-adamantylalkylphosphine, is also a highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides.
-
Mizoroki-Heck Reaction: Di(1-adamantyl)(aryl)phosphine ligands, such as iQAdPhos, have shown superior catalytic activity in the Mizoroki-Heck coupling of various (hetero)aryl bromides and alkenes, achieving good to excellent yields.[5]
-
Other Cross-Coupling Reactions: The utility of adamantyl phosphine ligands extends to other transformations like Kumada coupling and carbonyl α-arylation, where they have shown comparable or superior performance to existing catalysts.[4]
The chemical stability of ligands like tri(1-adamantyl)phosphine, which is air and moisture stable in its solid form, is a significant practical advantage, as it obviates the need for strict anaerobic handling conditions often required for other alkylphosphines.[4] This combination of high reactivity, broad applicability, and user-friendliness makes adamantyl-containing phosphine ligands valuable tools for researchers, scientists, and drug development professionals.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 5. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
p-(1-Adamantyl)toluene Derivatives: Applications in Drug Discovery and Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a well-established pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds can significantly enhance the therapeutic properties of drug candidates by influencing their lipophilicity, metabolic stability, and target binding. Derivatives of p-(1-Adamantyl)toluene, which combine the bulky adamantyl group with a substituted toluene ring system, have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of antiviral and anticancer research.
These application notes provide a summary of the biological activities, experimental protocols for synthesis and evaluation, and insights into the potential mechanisms of action of this compound derivatives. The information is intended to guide researchers in the design and development of novel therapeutics based on this privileged scaffold.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential as antiviral agents, particularly against poxviruses. The substitution pattern on the toluene and the nature of the heterocyclic ring system appended to it play a crucial role in determining the potency and selectivity of these compounds.
One of the most promising derivatives identified is ethyl 3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate . This compound has shown high anti-smallpox activity[1]. Further studies on related adamantane derivatives have provided valuable quantitative data on their inhibitory effects against various poxviruses.
Table 1: Antiviral Activity of Adamantane Derivatives against Vaccinia Virus
| Compound | Structure | IC50 (µM)[2] |
| N-(1-adamantyl)-4-trifluoromethylbenzamide | Adamantane linked to a trifluoromethylbenzamide group | 0.133 |
| Compound 8 (Structure not fully specified in snippet) | Adamantane derivative | 0.515 |
| Compound 12 (Structure not fully specified in snippet) | Adamantane derivative | - |
Note: The full structures for compounds 8 and 12 were not available in the provided search snippets. The data highlights the potent antiviral activity of N-(1-adamantyl)-4-trifluoromethylbenzamide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
This protocol describes a general method for the synthesis of adamantyl-substituted pyrazoles, adapted from the synthesis of similar structures[3][4][5][6]. The key steps involve the formation of a 1,3-diketone intermediate followed by cyclization with hydrazine.
Step 1: Synthesis of 1-(1-adamantyl)-3-(p-tolyl)propane-1,3-dione (Intermediate)
-
Materials: 1-Adamantyl methyl ketone, methyl p-toluate, sodium hydride (NaH) or other suitable base (e.g., LiHMDS), anhydrous tetrahydrofuran (THF) or toluene.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-adamantyl methyl ketone (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of methyl p-toluate (1.1 equivalents) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diketone.
-
Step 2: Cyclization to form Ethyl 3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
-
Materials: 1-(1-adamantyl)-3-(p-tolyl)propane-1,3-dione, diethyl oxalate, sodium ethoxide, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add the 1,3-diketone (1 equivalent) and diethyl oxalate (1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add hydrazine hydrate (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for several hours until the formation of the pyrazole is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity against Vaccinia Virus
This protocol is a standard method for determining the antiviral efficacy of compounds against cytopathic viruses like vaccinia virus[7][8][9][10][11].
-
Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., Vero cells or BS-C-1 cells) in appropriate growth medium until a confluent monolayer is formed in 6-well or 12-well plates.
-
Prepare serial dilutions of a stock of vaccinia virus in serum-free medium.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., adamantyl-pyrazole derivative) in infection medium (e.g., DMEM with 2% fetal bovine serum).
-
Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a predetermined amount of vaccinia virus (typically to produce 50-100 plaques per well) for 1-2 hours at 37 °C to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with infection medium containing the different concentrations of the test compound. Include a "no drug" control and a "no virus" control.
-
Incubate the plates at 37 °C in a humidified CO2 incubator for 48-72 hours, or until visible plaques are formed in the "no drug" control wells.
-
Fix the cells with a solution of 10% formalin or methanol.
-
Stain the cells with a crystal violet solution (0.1% w/v in 20% ethanol).
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for many this compound derivatives is still under investigation, evidence suggests that some adamantane-containing compounds may exert their biological effects through the modulation of key cellular signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in the host's immune response to viral infections[12][13][14][15][16]. Poxviruses, in turn, have evolved mechanisms to manipulate this pathway to their advantage[12][13][14][16].
Adamantane derivatives have been shown to inhibit the IκB kinase (IKK) complex , a key regulator of the NF-κB pathway[15][17][18]. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm. By inhibiting IKK, these compounds could potentially block the activation of NF-κB, thereby interfering with the viral life cycle and the host's inflammatory response.
Below are diagrams illustrating the proposed mechanism of action and a general workflow for the discovery of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Use of a Vaccinia Virus Neutralization Assay Based on Flow Cytometric Detection of Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Poxvirus regulation of NF-kB: Mechanisms for virulence - Jl Shisler [grantome.com]
- 14. [PDF] How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses | Semantic Scholar [semanticscholar.org]
- 15. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of IkappaB kinase-beta and anticancer activities of novel chalcone adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-(1-Adamantyl)toluene in Suprolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of p-(1-adamantyl)toluene as a guest molecule in supramolecular chemistry, with a focus on its interactions with common host molecules such as cyclodextrins and cucurbiturils. The unique physicochemical properties of the adamantyl group, particularly its high hydrophobicity and rigid, cage-like structure, make it an excellent guest for forming stable host-guest complexes.[1][2][3] The appended toluene group provides a spectroscopic handle and modulates the overall lipophilicity of the molecule.
While this compound itself is a non-fluorescent and relatively simple derivative, its behavior serves as a fundamental model for understanding the driving forces of host-guest interactions involving more complex adamantane-containing drugs and probes.[1] These interactions are pivotal in various applications, including drug delivery, sensing, and the construction of responsive materials.[1][2][4]
Host-Guest Interactions of Adamantane Derivatives: Quantitative Data
The adamantyl moiety is well-known for its strong association with various macrocyclic hosts. The binding affinity is primarily driven by the hydrophobic effect, where the displacement of high-energy water molecules from the host's cavity upon inclusion of the nonpolar adamantyl group leads to a favorable change in entropy and/or enthalpy.[5] Van der Waals interactions between the guest and the host's inner surface also contribute significantly to the stability of the complex. The following tables summarize representative quantitative data for the interaction of adamantane derivatives with β-cyclodextrin and cucurbit[6]uril.
Table 1: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin
| Guest Molecule | Association Constant (K_a) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Technique | Reference |
| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -6.67 | -8.89 | -2.22 | ITC | [7] |
| Adamantan-1-amine (cationic) | 7.9 x 10³ | -5.32 | - | - | UV-Vis | [6] |
| Rimantadine (cationic) | 1.3 x 10⁵ | -6.97 | - | - | UV-Vis | [6] |
| Alexa 488 labelled adamantane | 5.2 x 10⁴ | -6.43 | - | - | FCS | [8] |
Table 2: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with Cucurbit[6]uril
| Guest Molecule | Association Constant (K_a) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Technique | Reference |
| 1-Adamantylammonium chloride | 2.0 x 10¹² | -16.8 | - | - | Not Specified | [8] |
| Adamantane dicationic derivatives | > 10¹² | > -16.4 | - | - | Not Specified |
Experimental Protocols
Detailed experimental protocols are provided below for the characterization of host-guest interactions between this compound and a suitable host (e.g., β-cyclodextrin).
Protocol 1: Determination of Binding Affinity by ¹H NMR Titration
This protocol describes the determination of the association constant (K_a) for the complexation of this compound with β-cyclodextrin using ¹H Nuclear Magnetic Resonance (NMR) titration.
Diagram: ¹H NMR Titration Workflow
Caption: Workflow for determining binding affinity using ¹H NMR titration.
Materials:
-
This compound
-
β-Cyclodextrin (dried under vacuum)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes
-
Micropipettes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the guest, this compound, at a known concentration (e.g., 1 mM) in D₂O. Due to the low water solubility of this compound, a small amount of a co-solvent like DMSO-d₆ may be necessary. Ensure the co-solvent does not interfere with the host-guest interaction.
-
Prepare a stock solution of the host, β-cyclodextrin, at a significantly higher concentration (e.g., 20 mM) in the same solvent system as the guest.
-
-
Titration:
-
Place a known volume (e.g., 500 µL) of the guest solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the free guest.
-
Add a small aliquot of the host stock solution (e.g., 10 µL) to the NMR tube containing the guest solution.
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Repeat the addition of the host solution in increments, acquiring a spectrum after each addition, until the chemical shifts of the guest protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Identify the proton signals of this compound that show the largest chemical shift changes upon addition of β-cyclodextrin. These are typically the protons of the adamantyl cage and the methyl group of the toluene moiety.
-
Calculate the change in chemical shift (Δδ) for a chosen proton at each titration point relative to the chemical shift of the free guest.
-
Plot Δδ as a function of the total host concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to determine the association constant (K_a).
-
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for obtaining a complete thermodynamic profile (K_a, ΔH, and ΔS) of the interaction between this compound and β-cyclodextrin using Isothermal Titration Calorimetry (ITC).
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for thermodynamic characterization using ITC.
Materials:
-
This compound
-
β-Cyclodextrin (dried under vacuum)
-
A suitable buffer (e.g., phosphate or TRIS buffer), pH 7.4
-
Isothermal Titration Calorimeter
-
Degasser
Procedure:
-
Solution Preparation:
-
Prepare a solution of the guest, this compound, at a concentration of approximately 0.1 mM in the chosen buffer. A co-solvent may be required, and if so, the same percentage must be present in the host solution.
-
Prepare a solution of the host, β-cyclodextrin, in the same buffer at a concentration 10-20 times that of the guest (e.g., 1-2 mM).
-
Thoroughly degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the guest solution into the sample cell of the calorimeter.
-
Load the host solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical starting point is 25 °C, 300 rpm stirring, 5-10 µL injections, and 180-second spacing.
-
Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the automated titration experiment, which will consist of a series of injections of the host into the guest solution.
-
Perform a control experiment by titrating the host solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of host to guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-set-of-sites model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the association constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Calculate the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) using the following equations:
-
ΔG = -RTln(K_a)
-
ΔG = ΔH - TΔS
-
-
Protocol 3: Competitive Binding Assay using Fluorescence Spectroscopy
This protocol describes a competitive binding assay, also known as a fluorescence displacement assay, to determine the binding affinity of the non-fluorescent this compound for a host molecule. This method utilizes a fluorescent probe that is known to bind to the host's cavity.
Diagram: Fluorescence Displacement Assay Principle
Caption: Principle of the fluorescence displacement assay.
Materials:
-
This compound
-
A suitable host (e.g., β-cyclodextrin)
-
A fluorescent probe known to bind to the host's cavity (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS)
-
A suitable buffer
-
Fluorometer
-
Cuvettes
Procedure:
-
Determine Probe-Host Binding:
-
First, characterize the binding of the fluorescent probe (e.g., ANS) to the host (β-cyclodextrin).
-
Prepare a solution of the probe at a fixed concentration.
-
Titrate this solution with increasing concentrations of the host and measure the fluorescence intensity after each addition. The fluorescence of ANS typically increases upon binding to the hydrophobic cavity of β-cyclodextrin.
-
Plot the change in fluorescence intensity as a function of the host concentration and fit the data to determine the binding constant of the probe-host complex.
-
-
Competitive Titration:
-
Prepare a solution containing the host and the fluorescent probe at concentrations that result in a significant portion of the probe being bound (e.g., host concentration close to the K_d of the probe-host interaction).
-
Acquire the fluorescence spectrum of this solution.
-
Add increasing concentrations of a stock solution of this compound to the host-probe solution.
-
Measure the fluorescence intensity after each addition. As this compound displaces the fluorescent probe from the host's cavity, a decrease in fluorescence intensity should be observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting curve to a competitive binding equation to calculate the inhibition constant (K_i) for this compound, which corresponds to its association constant (K_a) with the host.
-
Applications in Drug Development and Supramolecular Chemistry
The study of this compound in host-guest systems provides valuable insights for several areas:
-
Drug Delivery: Understanding the fundamental interactions of the adamantyl group helps in the design of adamantane-functionalized drugs with improved solubility, stability, and targeted delivery profiles through complexation with cyclodextrin-based carriers.[1][2][4]
-
Sensing and Diagnostics: The principle of competitive binding, as demonstrated in the fluorescence displacement assay, can be adapted to develop sensors for adamantane-containing analytes.
-
Self-Assembling Materials: The strong and specific interaction between adamantane and hosts like cyclodextrins and cucurbiturils is a powerful tool for the bottom-up construction of supramolecular polymers, hydrogels, and other functional materials.[1]
By providing a foundational understanding of the thermodynamics and kinetics of adamantane inclusion, the study of this compound accelerates the development of advanced supramolecular systems for a wide range of scientific and therapeutic applications.
References
- 1. Ultrahigh binding affinity of a hydrocarbon guest inside cucurbit[7]uril enhanced by strong host-guest charge matching - UCL Discovery [discovery.ucl.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. p-(Adamantyl-1)toluene [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajol.info [ajol.info]
- 7. Surface inclusion and dynamics of cucurbit[7]uril-based supramolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
Adamantyl-Functionalized Polymers: Synthesis and Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid, and lipophilic adamantane moiety into polymer structures imparts a unique combination of properties, leading to significant advancements in materials science and biomedical applications. Adamantyl-functionalized polymers exhibit enhanced thermal stability, improved mechanical strength, and tunable solubility, making them highly attractive for a range of applications, from high-performance plastics to sophisticated drug delivery systems. This document provides detailed application notes, experimental protocols, and performance data for the synthesis and utilization of adamantyl-functionalized polymers.
High-Performance Polymers
The introduction of the adamantane cage into polymer backbones or as pendant groups restricts polymer chain mobility, resulting in materials with superior thermal and mechanical properties.[1] This makes them suitable for demanding applications in the aerospace, automotive, and electronics industries.[1]
Performance Data
The following tables summarize the key performance indicators of various adamantyl-containing polymers.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene | > 200 | > 450 |
| Poly(1,3-adamantylene alkylene) | 1,3-Adamantyl dienes | Amorphous to 63 | 452–456 |
| Poly(enaminonitriles) | 1,3-Bis(1-chloro-2,2-dicyanovinyl)adamantane, various diamines | High | > 320 (in air) |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | High | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Mechanical Properties of Adamantane-Containing Polymers
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Adamantane-based Polyimides | High | High | Moderate |
| Polypropylene/Adamantane Nanocomposites | Enhanced | Enhanced | Varies with loading |
General trends observed in the literature.[1][3]
Drug and Gene Delivery
The unique structure of adamantane plays a crucial role in the design of advanced drug and gene delivery systems. Its hydrophobicity allows for efficient encapsulation of nonpolar drugs, while its ability to form strong host-guest complexes with cyclodextrins enables the development of stimuli-responsive and targeted delivery vehicles.[5][6]
Key Features in Drug Delivery:
-
Enhanced Drug Loading: The hydrophobic adamantane core can increase the loading capacity for hydrophobic drugs.[7][8]
-
Controlled Release: The rigidity of the adamantyl group can modulate the degradation and diffusion characteristics of the polymer matrix, allowing for sustained drug release.[8]
-
Stimuli-Responsiveness: Adamantane-containing polymers can be engineered to respond to stimuli like pH, facilitating targeted drug release in specific microenvironments such as tumors.[7][8]
-
Biocompatibility: Adamantane itself is generally considered biocompatible and non-toxic.[8]
Application in Gene Delivery
Adamantyl-functionalized polymers are utilized in non-viral gene delivery systems. They can be designed to form stable complexes (polyplexes) with nucleic acids (DNA, RNA), protecting them from degradation and facilitating their cellular uptake.[6][9][10] The host-guest interaction with cyclodextrin-modified components can further enhance transfection efficiency.[6]
Experimental Protocols
Protocol 1: Synthesis of an Adamantane-Containing Polycarbonate
This protocol describes the synthesis of a polycarbonate derived from 1,3-bis(4-hydroxyphenyl)adamantane.[1]
Materials:
-
1,3-Bis(4-hydroxyphenyl)adamantane
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), dry
-
Methanol
-
Nitrogen gas supply
-
Standard organic synthesis glassware (three-necked flask, condenser, dropping funnel)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.
Protocol 2: Synthesis of Adamantyl-Functionalized Poly(2-oxazoline) via Post-Polymerization Modification
This protocol details the synthesis of a poly(2-oxazoline) copolymer with pendant adamantane groups.[11]
Materials:
-
2-Ethyl-2-oxazoline (EtOx)
-
2-Methoxycarbonylpropyl-2-oxazoline (C3MestOx)
-
Methyl p-toluenesulfonate (MeOTs)
-
Piperidine
-
1-Adamantanemethylamine
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Copolymerization:
-
Perform a statistical copolymerization of EtOx and C3MestOx in a 9:1 feed ratio.
-
Initiate the polymerization with MeOTs under microwave irradiation.
-
Terminate the polymerization with piperidine to yield P(EtOx-stat-C3MestOx).
-
-
Post-Polymerization Modification (Amidation):
-
Dissolve the P(EtOx-stat-C3MestOx) copolymer in an appropriate solvent.
-
Add 1-adamantanemethylamine and the organocatalyst TBD.
-
Stir the reaction mixture at room temperature until the amidation is complete, which can be monitored by FTIR (disappearance of the ester signal at ~1730 cm⁻¹) and ¹H NMR (appearance of adamantane proton signals).[11]
-
Purify the resulting adamantyl-functionalized polymer, P(EtOx-stat-AdamantanOx), by precipitation or dialysis.
-
Protocol 3: Acyclic Diene Metathesis (ADMET) Polymerization of an Adamantyl-Containing Diene
This protocol describes the synthesis of poly(1,3-adamantylene alkylene)s via ADMET polymerization.[2]
Materials:
-
1,3-Adamantyl diene monomer
-
Grubbs catalyst (e.g., 1st generation)
-
Toluene (for dissolution and precipitation)
-
Methanol (for precipitation)
-
o-Xylene (for hydrogenation)
-
Tripropylamine (TPA)
-
Toluenesulfonohydrazide (TSH)
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
Polymerization:
-
Charge a flame-dried Schlenk tube with the 1,3-adamantyl diene monomer.
-
Degas the monomer in the liquid state by alternating evacuation and purging with argon.
-
Add Grubbs catalyst (1st generation, ~0.03 equiv) under an argon atmosphere.
-
Conduct the polymerization under reduced pressure, initially at ambient temperature for 2 hours, then at 65 °C for 24 hours.
-
Dissolve the resulting viscous polymer in toluene and precipitate it in cold methanol. Repeat this purification step twice.
-
-
Hydrogenation:
-
Dissolve the unsaturated polymer in o-xylene.
-
Add TPA and TSH.
-
Heat the reaction mixture to 135 °C to effect hydrogenation of the double bonds.
-
Monitor the completion of the reaction by ¹H NMR (disappearance of the internal alkene signal at ~5.4 ppm).[2]
-
Purify the final saturated polymer by precipitation.
-
Visualizations
Caption: Workflow for the synthesis of adamantane-containing polycarbonate.
Caption: Host-guest interaction between adamantyl polymers and cyclodextrin.
Caption: Workflow of gene delivery using adamantyl-functionalized polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Macromolecular Gene Delivery Systems: Advancing Non-viral Therapeutics with Synthetic and Natural Polymers [xiahepublishing.com]
- 11. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Adamantyl Moiety in Organometallic Catalyst Design: Application Notes and Protocols Featuring p-(1-Adamantyl)toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role that the bulky adamantyl group, particularly as a component of phosphine ligands, plays in the design and performance of organometallic catalysts. While p-(1-adamantyl)toluene is not the direct precursor to a widely commercialized, named catalyst, its structural motif is central to a class of highly effective ligands. This document will focus on the principles of catalyst design using the adamantyl scaffold, with specific examples and detailed protocols that can be adapted for ligands derived from this compound.
Introduction: The Adamantyl Group in Catalyst Design
Organometallic catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. These ligands modulate the catalyst's steric and electronic properties, thereby influencing its activity, selectivity, and stability.
The adamantyl group, a rigid, bulky, and three-dimensional hydrocarbon cage, has emerged as a powerful substituent in ligand design.[1][2] Its incorporation into phosphine ligands, for example, imparts a unique combination of properties that lead to highly active and robust catalysts for a variety of cross-coupling reactions.[3][4]
Key Advantages of Adamantyl-Containing Ligands:
-
Steric Bulk: The large steric footprint of the adamantyl group promotes the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. This steric hindrance also facilitates reductive elimination, the final step in many catalytic cycles.[2]
-
Electron-Donating Properties: Adamantyl groups are strongly electron-donating, which increases the electron density on the metal center. This enhanced electron density promotes the oxidative addition step, particularly with challenging substrates like aryl chlorides.[2]
-
Enhanced Stability: The rigid adamantyl framework is resistant to common catalyst decomposition pathways such as cyclometallation and P-C bond scission.[4][5] This leads to more stable and longer-lived catalysts, often allowing for lower catalyst loadings and higher turnover numbers (TONs).[5]
-
Air and Moisture Stability: Some adamantyl-containing phosphine ligands, such as tri(1-adamantyl)phosphine, are crystalline solids that are stable in air and moisture, simplifying handling and storage procedures.[4][5]
The Potential Role of this compound in Ligand Synthesis
While direct literature detailing the synthesis of a specific, widely-used catalyst from this compound is scarce, its structure suggests a clear path to valuable phosphine ligands. The p-tolyl group can be functionalized to introduce a phosphine moiety, resulting in a ligand that combines the benefits of the adamantyl group with the specific electronics of the tolyl substituent. A hypothetical ligand, di(1-adamantyl)(p-tolyl)phosphine, would be an analogue of other high-performance di(1-adamantyl)(aryl)phosphine ligands.[3]
The synthesis would likely proceed through the lithiation or Grignard formation of a brominated this compound, followed by reaction with a chlorophosphine.
Caption: Hypothetical synthesis of a phosphine ligand from this compound.
Quantitative Data on Adamantyl-Containing Catalysts
The following tables summarize the performance of palladium catalysts bearing adamantyl-containing phosphine ligands in various cross-coupling reactions. This data highlights the high efficiency and broad applicability of these catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with PAd3 Ligand
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | 0.5 | 98 | --INVALID-LINK-- |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 95 | --INVALID-LINK-- |
| 3 | 2-Chloropyridine | Phenylboronic acid | 1.0 | 92 | --INVALID-LINK-- |
Reaction conditions: Pd(OAc)2, PAd3, K3PO4, toluene, 100 °C, 16 h.
Table 2: Mizoroki-Heck Coupling with Di(1-adamantyl)arylphosphine Ligands
| Entry | Aryl Halide | Olefin | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | iQAdPhos | 1.0 | 95 | --INVALID-LINK-- |
| 2 | 4-Iodoanisole | Styrene | QAdPhos | 1.0 | 92 | --INVALID-LINK-- |
| 3 | 1-Bromonaphthalene | n-Butyl acrylate | NaphAdPhos | 1.0 | 98 | --INVALID-LINK-- |
Reaction conditions: [Pd(allyl)Cl]2, ligand, Cs2CO3, 1,4-dioxane, 100 °C, 24 h.
Experimental Protocols
The following are detailed protocols for the synthesis of a key adamantyl-containing ligand and its application in a common cross-coupling reaction.
Protocol 1: Synthesis of Tri(1-adamantyl)phosphine (PAd3)
This protocol is adapted from the procedure developed by Carrow and coworkers.
Materials:
-
Di(1-adamantyl)phosphine (HPAd2)
-
1-Adamantyl acetate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Nitrogen atmosphere apparatus (Schlenk line or glovebox)
-
Standard glassware (round-bottom flask, dropping funnel, filter funnel)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve di(1-adamantyl)phosphine (1.0 eq) and 1-adamantyl acetate (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Add triethylamine (2.0 eq) to the reaction mixture and stir for 30 minutes. A white precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with ethanol (3 x 20 mL).
-
Dry the product under high vacuum to yield tri(1-adamantyl)phosphine as a white, crystalline solid.
Caption: Workflow for the synthesis of tri(1-adamantyl)phosphine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using PAd3
This is a general protocol for the cross-coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(1-adamantyl)phosphine (PAd3)
-
Aryl chloride (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium phosphate (K3PO4, 2.0 eq)
-
Toluene, anhydrous
-
Reaction vial suitable for heating under an inert atmosphere
-
Stir bar
Procedure:
-
To a reaction vial, add Pd(OAc)2 (0.005 eq), PAd3 (0.01 eq), the aryl chloride, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The adamantyl moiety is a privileged scaffold in the design of high-performance ligands for organometallic catalysis. Its unique steric and electronic properties lead to catalysts with enhanced stability, activity, and substrate scope. While this compound is a potential precursor for novel phosphine ligands, the principles and protocols outlined here, based on well-established adamantyl-containing catalysts, provide a strong foundation for researchers and drug development professionals to explore this promising area of catalyst design. The continued development of ligands incorporating the adamantyl group is expected to provide even more powerful tools for synthetic chemistry.
References
- 1. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Adamantylation of Toluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the yield of the Friedel-Crafts adamantylation of toluene. The incorporation of the bulky, lipophilic adamantyl moiety is a key strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the Friedel-Crafts adamantylation of toluene.
Q1: What are the most critical factors influencing the reaction yield?
A1: Achieving a high yield depends on the careful control of several parameters:
-
Catalyst Choice and Activity: The selection of an appropriate and active Lewis acid catalyst is paramount. Traditional catalysts like aluminum chloride (AlCl₃) are effective but highly sensitive to moisture.[2] Modern, milder catalysts such as indium(III) salts (e.g., InBr₃) can offer high yields with easier handling and fewer side reactions.[1] Solid acid catalysts, like certain zeolites, are also used, particularly in industrial settings.[3]
-
Choice of Alkylating Agent: The adamantyl electrophile is typically generated from 1-bromoadamantane or 1-adamantanol. Both are effective precursors for forming the stable tertiary adamantyl carbocation.[1][4][5]
-
Reactant Stoichiometry: The alkylated toluene product is more reactive than toluene itself, which can lead to polyalkylation.[6] To favor mono-adamantylation, a large excess of the aromatic substrate (toluene) should be used, often employing it as the solvent.[6][7]
-
Reaction Temperature: Temperature can influence the distribution of isomers.[7] However, due to the high stability of the tertiary adamantyl carbocation, the reaction often proceeds efficiently at room temperature, which helps to minimize side reactions.
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes deactivation.[2] It is crucial to use anhydrous solvents, thoroughly dried glassware, and an inert atmosphere (e.g., nitrogen or argon) to ensure catalyst activity and prevent low yields.
Q2: Which alkylating agent is superior: 1-bromoadamantane or 1-adamantanol?
A2: Both 1-bromoadamantane and 1-adamantanol are excellent alkylating agents for this reaction.
-
1-Bromoadamantane is a classic choice, typically used with Lewis acid catalysts like AlCl₃, FeCl₃, or InBr₃, which facilitate the departure of the bromide to form the adamantyl carbocation.[1]
-
1-Adamantanol can also be used, generally in the presence of strong Brønsted acids (like sulfuric acid) or certain Lewis acids that can activate the hydroxyl group.[5] One study demonstrated successful adamantylation of toluene using 1-adamantanol and a solid acid catalyst in a flow system.[4] The choice may depend on the specific catalyst system, cost, and desired workup procedure.
Q3: How can I control the regioselectivity to favor the para-isomer?
A3: The methyl group of toluene is an ortho, para-directing group. However, the adamantyl group is exceptionally bulky. This significant steric hindrance makes substitution at the ortho position (next to the methyl group) highly unfavorable. As a result, Friedel-Crafts adamantylation of toluene almost exclusively yields the para-isomer (1-adamantyl-4-methylbenzene).[8] Controlling regioselectivity is therefore less of a challenge in this specific reaction compared to alkylations with smaller groups.[8]
Q4: How can I prevent or minimize the formation of polyalkylation byproducts?
A4: The mono-adamantylated toluene product is more nucleophilic than toluene itself and can react with another adamantyl carbocation, leading to di-substituted products. The most effective strategy to minimize this is to use a large excess of toluene.[6][7] By making toluene the solvent, the statistical probability of the adamantyl electrophile encountering a toluene molecule over an already-alkylated product molecule is significantly increased, thus maximizing the yield of the desired mono-substituted product.[6]
Troubleshooting Guides
This guide provides solutions to specific problems you might encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[2][7] | Ensure all glassware is oven-dried. Use fresh, anhydrous Lewis acid from a newly opened container. Perform the reaction under an inert (N₂ or Ar) atmosphere.[2] |
| Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.[7] | While adamantylation of toluene often works at room temperature, gently warming the reaction mixture can be attempted. Monitor for product formation and potential side reactions using TLC or GC. | |
| Incorrect Reactant Stoichiometry: Insufficient excess of toluene is leading to polyalkylation as the major pathway.[6][7] | Increase the excess of toluene. A 5 to 10-fold excess, or using toluene as the solvent, is recommended to favor mono-alkylation.[6] | |
| Formation of Multiple Isomers | Lack of Regioselectivity: Reaction conditions are favoring the formation of the thermodynamically controlled meta-isomer. | This is highly unlikely for adamantylation due to steric hindrance. However, keeping the reaction temperature low (0 °C to room temperature) generally favors the kinetically controlled ortho- and para-products in Friedel-Crafts alkylations.[7][8] |
| Charring or Darkening of Reaction Mixture | Reaction is Too Vigorous: The reaction is too exothermic, leading to decomposition of starting materials or products. | Control the rate of addition of the alkylating agent or catalyst.[7] Perform the initial addition and reaction phase in an ice bath to better manage the exotherm.[7] |
Data Presentation
The choice of catalyst significantly impacts the yield of the Friedel-Crafts adamantylation of toluene. The following tables summarize quantitative data from different catalytic systems.
Table 1: Yields with Various Catalysts
| Aromatic Substrate | Alkylating Agent | Catalyst (mol%) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Toluene | 1-Bromoadamantane | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 90 | [1] |
| Toluene | 1-Adamantanol | HO-SAS* | 1-Tolyladamantane (m/p = 1:9) | Good | [4] |
| Benzene | 1-Bromoadamantane | InBr₃ (5) | 1-Adamantylbenzene | 91 | [1] |
| Toluene | Benzyl Chloride | ZnCl₂/SiO₂ (9 wt%) | Mono-benzylated toluene | Quantitative | [9] |
*Hydroxy-substituted sulfonic acid-functionalized silica in a flow system.
Experimental Protocols
This section provides a detailed methodology for the adamantylation of toluene using 1-bromoadamantane and indium(III) bromide as the catalyst, which is a milder and effective alternative to aluminum chloride.[1]
Objective: To synthesize 1-adamantyl-4-methylbenzene via Friedel-Crafts alkylation.
Materials:
-
1-Bromoadamantane (1.0 eq)
-
Toluene (used as solvent, anhydrous)
-
Indium(III) bromide (InBr₃, 5 mol%)
-
Dichloromethane (DCM, anhydrous, for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into an oven-dried round-bottom flask.
-
Seal the flask and purge with an inert atmosphere (e.g., nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add toluene to the flask. This will serve as both the reactant and the solvent.
-
Add 1-bromoadamantane (1.0 equivalent) to the stirring toluene.
-
Finally, add the indium(III) bromide catalyst (0.05 equivalents) to the mixture.[1]
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.[1]
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of 1-bromoadamantane), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude solid by column chromatography on silica gel, typically using hexane or a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-adamantyl-4-methylbenzene.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the adamantyl protons (typically broad singlets between 1.7-2.1 ppm) and the aromatic and methyl protons of the toluene moiety.[1]
-
Mandatory Visualizations
Reaction Mechanism
Caption: Simplified mechanism of Friedel-Crafts adamantylation.
Experimental Workflow
Caption: General experimental workflow for adamantylation.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. askthenerd.com [askthenerd.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Minimizing polyalkylation in the synthesis of p-(1-Adamantyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polyalkylation during the synthesis of p-(1-Adamantyl)toluene via Friedel-Crafts alkylation.
Troubleshooting Guide
Issue: Excessive Polyalkylation Products Detected (e.g., di- and tri-adamantyltoluenes)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry: The molar ratio of the adamantylating agent to toluene is too high. The mono-alkylated product, this compound, is more reactive than toluene itself and readily undergoes further alkylation.[1] | Increase the excess of toluene. A large excess of the aromatic substrate is the most effective method to favor monoalkylation. By increasing the concentration of toluene, the adamantyl carbocation is statistically more likely to react with an unreacted toluene molecule.[1][2] Molar ratios of toluene to the adamantylating agent of 5:1 or even 10:1 are recommended. |
| High Reaction Temperature: Elevated temperatures can increase the rate of subsequent alkylation reactions, leading to a higher proportion of polyalkylated byproducts. | Lower the reaction temperature. Conducting the reaction at a lower temperature, such as 0-5 °C, can help to control the reaction rate and improve selectivity for the mono-alkylated product.[1] |
| Highly Active Catalyst: Strong Lewis acids can aggressively promote the reaction, leading to a loss of selectivity and increased polyalkylation. | Use a milder Lewis acid catalyst. Consider using a less reactive Lewis acid. For instance, while AlCl₃ is a common catalyst, milder alternatives could provide better control. Indium(III) halides (InBr₃ or InCl₃) have been used effectively for adamantylation.[3] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial consumption of the starting material can provide more opportunity for the mono-alkylated product to react further. | Monitor the reaction progress. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the desired product. Quench the reaction once the optimal conversion to the mono-alkylated product is achieved.[3] |
Issue: Poor Regioselectivity (Formation of undesired isomers, e.g., m-(1-Adamantyl)toluene)
| Possible Cause | Suggested Solution |
| Reaction Temperature: The isomer distribution in Friedel-Crafts alkylation of toluene can be temperature-dependent. At higher temperatures, thermodynamic products may be favored, which could lead to a mixture of isomers.[4] | Maintain a low and consistent reaction temperature. Lower temperatures generally favor the kinetically controlled product, which is often the para-isomer due to steric hindrance at the ortho positions.[3] |
| Catalyst Choice: The nature of the Lewis acid can influence the regioselectivity of the reaction. | Screen different Lewis acid catalysts. Triflic acid (TfOH) has been reported to promote high para-selectivity in the adamantylation of toluene.[5] |
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?
A1: Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of toluene where more than one adamantyl group is attached to the toluene ring, resulting in di- and tri-adamantylated products. This occurs because the initial product, this compound, is more nucleophilic and thus more reactive towards electrophilic attack than the starting toluene molecule. This increased reactivity makes it susceptible to further alkylation by the adamantyl carbocation.[1]
Q2: What is the most effective and straightforward method to minimize polyalkylation?
A2: The most common and effective strategy to minimize polyalkylation is to use a large excess of toluene relative to the adamantylating agent (e.g., 1-bromoadamantane or 1-adamantanol).[1][2] By ensuring a high concentration of toluene, the electrophilic adamantyl carbocation is statistically more likely to react with an unreacted toluene molecule rather than the more reactive this compound.
Q3: Which adamantylating agent is preferred: 1-bromoadamantane or 1-adamantanol?
A3: Both 1-bromoadamantane and 1-adamantanol can be used as adamantylating agents. 1-bromoadamantane is typically used with a Lewis acid catalyst like InCl₃ or AlCl₃.[3] 1-adamantanol can be used with a strong protic acid catalyst like sulfuric acid.[3] The choice may depend on the specific reaction conditions and desired workup procedure.
Q4: Can I use a different catalyst besides Lewis acids?
A4: Yes, strong protic acids like sulfuric acid can be used, particularly when 1-adamantanol is the adamantylating agent.[3] Triflic acid has also been shown to be an effective promoter for this reaction, offering high para-selectivity.[5]
Q5: How can I confirm the structure and purity of my this compound product?
A5: The structure and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3] Gas chromatography (GC) can also be used to determine the purity and the relative amounts of different isomers and polyalkylated products.
Data Presentation
The following table summarizes the expected trends in product distribution based on varying reaction conditions. Note that specific yields can vary based on the full set of experimental parameters.
| Toluene : Adamantylating Agent (Molar Ratio) | Catalyst | Temperature | Expected Yield of this compound | Expected Level of Polyalkylation |
| 1 : 1 | Strong Lewis Acid (e.g., AlCl₃) | Room Temperature | Low to Moderate | High |
| 5 : 1 | Strong Lewis Acid (e.g., AlCl₃) | 0-5 °C | Moderate to High | Moderate |
| 10 : 1 | Mild Lewis Acid (e.g., InCl₃) | 0-5 °C | High | Low |
| 10 : 1 | Protic Acid (e.g., H₂SO₄ with 1-adamantanol) | Room Temperature | High | Low |
| 10 : 1 | Triflic Acid (TfOH) | Room Temperature | High | Very Low (High para-selectivity) |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound using 1-Bromoadamantane and Indium(III) Chloride
This protocol is designed to favor the formation of the mono-alkylated product with high para-selectivity.
Materials:
-
Toluene (anhydrous)
-
1-Bromoadamantane
-
Indium(III) chloride (InCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 10-fold molar excess of anhydrous toluene.
-
Reagent Addition: Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Catalyst Addition: Add indium(III) chloride (5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
Quenching: Upon completion of the reaction (as determined by the consumption of 1-bromoadamantane), slowly quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.[3]
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting logic for minimizing polyalkylation.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Troubleshooting Low Reactivity of Adamantyl Halides in Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the low reactivity of adamantyl halides in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are adamantyl halides so unreactive in typical alkylation reactions?
A1: Adamantyl halides exhibit low reactivity in many standard alkylation protocols primarily due to their unique cage-like structure. This structure imposes significant steric hindrance, which physically blocks the backside attack necessary for a bimolecular nucleophilic substitution (SN2) reaction to occur.[1][2][3][4] Consequently, adamantyl halides almost exclusively react through a unimolecular (SN1) mechanism.[1] This mechanism involves the formation of a tertiary adamantyl carbocation intermediate, and the overall reaction rate is highly dependent on the stability of this carbocation and the nature of the leaving group.[1][5]
Q2: I am observing no reaction with my adamantyl halide and a strong nucleophile. What is the likely cause?
A2: The lack of reaction is likely because you are using conditions that favor an SN2 reaction. Strong, anionic nucleophiles are characteristic of SN2 pathways. However, due to the steric bulk of the adamantyl cage, this pathway is strongly disfavored.[2][3] For a reaction to proceed, conditions must favor the SN1 pathway, which involves the formation of the adamantyl carbocation.
Q3: How does the choice of halogen (F, Cl, Br, I) affect the reactivity of 1-adamantyl halide?
A3: The reactivity of 1-adamantyl halides in SN1 reactions is significantly influenced by the leaving group's ability. A better leaving group will depart more easily, facilitating the formation of the adamantyl carbocation and thus increasing the reaction rate. The leaving group ability of the halogens increases down the group in the periodic table. Therefore, the reactivity trend is:
1-Adamantyl Iodide > 1-Adamantyl Bromide > 1-Adamantyl Chloride > 1-Adamantyl Fluoride
The carbon-fluorine bond is very strong and is generally not reactive in these substitution reactions.[6] While directly comparable rate constants under identical conditions are not always readily available, qualitative observations consistently show that 1-adamantyl bromide is significantly more reactive than 1-adamantyl chloride.[1]
Relative Reactivity of 1-Adamantyl Halides
| Adamantyl Halide | Leaving Group | Relative Reactivity |
| 1-Adamantyl Fluoride | F⁻ | Very Low (Least Reactive) |
| 1-Adamantyl Chloride | Cl⁻ | Low |
| 1-Adamantyl Bromide | Br⁻ | Moderate |
| 1-Adamantyl Iodide | I⁻ | High (Most Reactive) |
Q4: What are the ideal solvent conditions for promoting the alkylation of adamantyl halides?
A4: Since adamantyl halides react via an SN1 mechanism, polar protic solvents are the most effective.[5][7] These solvents, such as water, alcohols, and carboxylic acids, can stabilize the transition state and the adamantyl carbocation intermediate through hydrogen bonding and their high dielectric constant.[5] Polar aprotic solvents (e.g., acetone, acetonitrile) are less effective for SN1 reactions as they do not solvate the halide leaving group as well.[7][8]
Troubleshooting Guides
Issue 1: Slow or No Reaction in an Alkylation Attempt
| Potential Cause | Troubleshooting Step |
| Inappropriate Reaction Mechanism | The conditions favor an SN2 reaction (strong, non-basic nucleophile, polar aprotic solvent), which is sterically hindered. Solution: Switch to conditions that favor an SN1 reaction. |
| Poor Leaving Group | You are using a less reactive adamantyl halide (e.g., chloride or fluoride). Solution: If possible, switch to 1-adamantyl bromide or 1-adamantyl iodide. |
| Insufficient Solvent Polarity | The solvent is not polar enough to stabilize the adamantyl carbocation intermediate. Solution: Use a polar protic solvent like a mixture of ethanol and water, or formic acid.[1] |
| Low Reaction Temperature | The reaction may require energy to overcome the activation barrier for carbocation formation. Solution: Gently increase the reaction temperature while monitoring for product formation and potential side reactions.[9] |
Issue 2: Formation of Elimination Products
| Potential Cause | Troubleshooting Step |
| Basic Nucleophile/Solvent | The nucleophile or solvent is acting as a base, promoting elimination (E1) over substitution (SN1). Solution: Use a non-basic nucleophile. If the solvent is the issue, consider a less basic alternative that is still a polar protic solvent. |
| High Temperature | Higher temperatures can favor elimination reactions. Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Alternative Strategies for Adamantyl Alkylation
If standard nucleophilic substitution methods fail, consider these alternative approaches:
-
Friedel-Crafts Alkylation: Adamantyl halides can be used to alkylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).[9][10] This method proceeds through the adamantyl carbocation.
-
Radical-Based Methods: The adamantyl radical can be generated and added to alkene acceptors in a Giese-type reaction.[11] This is an effective way to form carbon-carbon bonds.
-
Metal-Catalyzed Cross-Coupling: Modern methods using transition metals like nickel or copper can facilitate the coupling of adamantyl halides with various nucleophiles, including amides and anilines.[12][13]
-
Direct C-H Functionalization: For adamantane itself, direct C-H activation and functionalization can be an alternative to starting with the halide, though it may present challenges with regioselectivity.[11]
Experimental Protocols
Protocol 1: Solvolysis of 1-Adamantyl Bromide (SN1 Condition)
This protocol is a general method to assess the reactivity of an adamantyl halide under SN1 conditions by monitoring the formation of hydrobromic acid.
Materials:
-
1-Adamantyl bromide
-
Solvent system (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide solution
-
Indicator (e.g., phenolphthalein)
-
Constant temperature water bath
-
Reaction flasks, pipettes, and burette
Procedure:
-
Prepare the 80:20 ethanol:water solvent system.
-
In a reaction flask, add a known volume of the solvent system and a few drops of phenolphthalein indicator.
-
Add a precise amount of the standardized sodium hydroxide solution to the flask.
-
Equilibrate the flask in a constant temperature water bath.
-
Add a known quantity of 1-adamantyl bromide to the flask and start a timer immediately.
-
The solvolysis reaction will produce HBr, which will neutralize the NaOH.
-
Record the time it takes for the pink color of the indicator to disappear. This indicates the consumption of the added base.
-
The rate constant can be calculated from this time measurement.
Mandatory Visualizations
Caption: A troubleshooting workflow for low reactivity in adamantyl halide alkylation.
Caption: The SN1 reaction mechanism for adamantyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3437701A - Alkyl adamantanes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Adamantylation of Aromatic Rings
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the adamantylation of aromatic rings. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the adamantylation of aromatic rings, with a focus on catalyst optimization.
Issue 1: Low or No Product Yield
Q: My adamantylation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I optimize the catalyst loading?
A: Low yields in adamantylation can stem from several factors, often related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Loading: The catalyst concentration is crucial for the reaction to proceed at an optimal rate. Too little catalyst can lead to a sluggish or stalled reaction.
-
Catalyst Inactivity or Degradation: Lewis acid catalysts are sensitive to moisture and impurities, which can lead to deactivation. Ensure you are using anhydrous solvents and reagents, and consider using freshly opened or purified catalysts.
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to product decomposition.
-
Poor Substrate Reactivity: Electron-deficient aromatic rings are less nucleophilic and require more forcing conditions, such as a stronger Lewis acid or higher catalyst loading, to react.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 5 mol% increments) to observe its effect on the yield. Be mindful that excessive catalyst can sometimes lead to side reactions.
-
Verify Catalyst Activity: Use a fresh batch of catalyst or purify the existing one. Handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Note that some reactions may proceed efficiently even at room temperature with the right catalyst.[1]
-
Change Catalyst: For less reactive substrates, consider switching to a more potent Lewis acid (e.g., AlCl₃) or a Brønsted acid like triflic acid.[1][2]
Issue 2: Formation of Polyadamantylated Products
Q: I am observing significant amounts of di- or tri-adamantylated products in my reaction mixture. How can I improve the selectivity for the mono-adamantylated product?
A: Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the introduction of an electron-donating alkyl group activates the aromatic ring for further substitution.
Troubleshooting Steps:
-
Reduce Catalyst Loading: A lower catalyst concentration can decrease the rate of the second and subsequent alkylation reactions.
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the aromatic compound relative to the adamantylating agent, the probability of the adamantyl carbocation reacting with an unreacted aromatic ring increases.
-
Slow Addition of the Adamantylating Agent: Adding the adamantylating agent dropwise over a period of time maintains a low instantaneous concentration, which can favor mono-substitution.
-
Lower the Reaction Temperature: Reducing the temperature can often increase the selectivity of the reaction.
Issue 3: Poor Regioselectivity
Q: My reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity of the adamantylation?
A: The regioselectivity of Friedel-Crafts alkylation is influenced by both electronic and steric factors. The bulky adamantyl group generally favors substitution at the less sterically hindered para position.
Troubleshooting Steps:
-
Choice of Catalyst: The nature of the Lewis acid can influence the steric bulk of the electrophilic species, thereby affecting the ortho/para ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, InBr₃) may improve selectivity. The regioselectivity of acylation reactions on phenols can be highly dependent on the Lewis acid used.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. A solvent screen may be beneficial.
Issue 4: Reaction Fails with Electron-Deficient Aromatic Rings
Q: I am unable to adamantylate an aromatic ring with electron-withdrawing groups (e.g., nitrobenzene). What strategies can I employ?
A: Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, making Friedel-Crafts alkylation challenging.
Troubleshooting Steps:
-
Use a Stronger Catalyst: A more powerful Lewis acid, such as AlCl₃, or a superacid like triflic acid is often necessary.
-
Increase Catalyst Loading: A higher concentration of the catalyst may be required to generate a sufficient concentration of the active electrophile.
-
Higher Reaction Temperature: More forcing conditions, including elevated temperatures, are typically needed.
-
Alternative Synthetic Routes: If direct adamantylation is unsuccessful, consider a multi-step approach where the adamantyl group is introduced prior to the installation of the deactivating group.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data for the adamantylation of various aromatic compounds, providing a starting point for reaction optimization.
Table 1: Adamantylation of Electron-Rich Aromatic Rings
| Aromatic Substrate | Adamantylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrene | 1-Adamantanol | TfOH | 400 | CH₂Cl₂ | Room Temp | 5 min | 84 | [1][2][5] |
| Pyrene | 1-Bromoadamantane | TfOH | 400 | CH₂Cl₂ | Room Temp | 5 min | 93 | [1][2][5] |
| 1-Naphthol | 1-Adamantanol | TFA | - | TFA | - | - | - | [6] |
| Phenol | - | Various Lewis Acids | - | - | - | - | - | [3][4][7][8][9] |
Table 2: Adamantylation of Benzene and Toluene
| Aromatic Substrate | Adamantylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Benzyl Chloride | Basolite F300 (Fe-MOF) | - | Benzene | 80 | 1 | ~100 | [10] |
| Benzene | Benzyl Chloride | CuCl₂ | - | Benzene | 80 | 4 | <5 | [10] |
| Benzene | - | Supported AlCl₃/γ-Al₂O₃ | - | Cyclohexane | 140 | 4 | - | [11] |
| Toluene | Mercuric Acetate | HClO₄ | - | Acetic Acid | 25-75 | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Adamantylation using a Lewis Acid Catalyst (e.g., InBr₃)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aromatic substrate
-
1-Bromoadamantane
-
Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)[12]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add the indium catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture.[12]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.[12]
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Adamantylation using Triflic Acid (TfOH)
This protocol is suitable for a range of aromatic substrates, including polycyclic aromatic hydrocarbons.
Materials:
-
Aromatic substrate (e.g., pyrene)
-
Adamantylating agent (e.g., 1-adamantanol or 1-bromoadamantane)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography
Procedure:
-
Dissolve the aromatic substrate in anhydrous CH₂Cl₂ in a round-bottom flask at room temperature.
-
Add the adamantylating agent to the solution.
-
Carefully add TfOH to the reaction mixture.
-
Stir the mixture for the desired time (monitoring by TLC). For mono-adamantylation of pyrene, a short reaction time (e.g., 5 minutes) is recommended.[1][2]
-
Pour the reaction mixture into water and extract with CH₂Cl₂.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in optimizing adamantylation reactions.
Caption: General experimental workflow for Friedel-Crafts adamantylation.
Caption: Troubleshooting logic for common issues in adamantylation.
References
- 1. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Lewis acid-promoted site-selective cyanation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered Arenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of sterically hindered arenes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Hindered Substrates
Q1: I am attempting a Suzuki-Miyaura coupling with a sterically hindered aryl halide and boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a frequent challenge. The primary cause is often the slow rate of one or more key steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—due to steric hindrance around the reaction centers.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, and RuPhos.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[2][3] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[4]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.
-
Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent can significantly impact the reaction rate and yield.
-
Recommendation: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[2] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically demanding couplings.
Logical Workflow for Troubleshooting Low-Yield Suzuki Couplings:
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Issue 2: Prominent Side Reactions in Cross-Coupling Reactions
Q2: I am observing significant side products in my cross-coupling reaction, such as hydrodehalogenation (reduction) of my aryl halide. What causes this and how can I minimize it?
A2: The formation of a reduced arene (hydrodehalogenation) is a known side reaction, particularly with electron-rich or sterically hindered aryl bromides.[1] This can occur through competing pathways like β-hydride elimination if a β-hydrogen is present in an alkyl-palladium intermediate, or through other catalyst decomposition pathways.[1][4]
Troubleshooting and Minimization Strategies:
-
Ligand Choice: The use of bulky biarylphosphine ligands can suppress this side reaction by favoring the desired cross-coupling pathway.[1] Ligands like AntPhos have been shown to be effective in overcoming the β-hydride elimination-reduction side pathway.[4]
-
Reaction Conditions: Carefully optimize reaction conditions. Ensure an inert atmosphere to prevent degradation of the catalyst and reagents.
-
Substrate Purity: Impurities in the starting materials or solvent can contribute to side reactions. Ensure all reagents and solvents are pure and dry.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield and Side Products
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [6] |
| 2 | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [6] |
| 3 | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 130 | 0.42 | 82 (15% reduction) | [4] |
Issue 3: Difficulties with Friedel-Crafts Alkylation of Hindered Arenes
Q3: I am trying to perform a Friedel-Crafts alkylation on a sterically hindered arene, but the reaction is failing or giving multiple products. What are the limitations and how can I overcome them?
A3: Friedel-Crafts alkylation has several limitations, which are often exacerbated by steric hindrance.[7][8]
Key Limitations and Solutions:
-
Carbocation Rearrangement: Primary alkyl halides will form a primary carbocation that can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products.[8] This is a significant issue when trying to introduce a straight-chain alkyl group longer than two carbons.
-
Polyalkylation: The alkyl group introduced is an activating group, making the product more reactive than the starting material and leading to multiple alkylations.[7]
-
Solution: Use a large excess of the aromatic substrate to favor monoalkylation. Again, Friedel-Crafts acylation is a better alternative as the acyl group is deactivating, preventing further reactions.[7]
-
-
Substrate Deactivation: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing substituents like -NH₂, -NHR, or -NR₂ that complex with the Lewis acid catalyst.[7][10]
-
Solution: If the arene is too deactivated, alternative synthetic routes must be considered.
-
Friedel-Crafts Alkylation vs. Acylation Workflow:
Caption: Decision workflow for choosing between Friedel-Crafts alkylation and acylation.
Frequently Asked Questions (FAQs)
Q4: What are the common side reactions in Grignard reactions with sterically hindered ketones?
A4: With sterically hindered ketones, Grignard reagents can act as a base rather than a nucleophile, leading to side reactions.[11]
-
Enolization: The Grignard reagent abstracts an α-proton from the ketone to form an enolate. Upon workup, the starting ketone is recovered.[12]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can be transferred to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[11][12]
Q5: My Buchwald-Hartwig amination of a hindered aryl chloride is not working. What should I try?
A5: Buchwald-Hartwig aminations can be challenging, especially with aryl chlorides, which are less reactive than bromides or iodides.[13]
-
Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands are generally required.[14] Consider using a pre-catalyst for more reliable generation of the active catalytic species.[13][15]
-
Base and Solvent: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[15] Solvents like toluene or dioxane are typical.[13]
-
Reaction Conditions: Ensure the reaction is run under strictly inert conditions, as oxygen can deactivate the catalyst.[16]
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.2-1.5 mol% relative to Pd).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe. If a mixed solvent system (e.g., toluene/water) is used, add the degassed organic solvent first, followed by the degassed water.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sterically hindered biaryl.[6]
Protocol 2: General Procedure for Kumada-Corriu Coupling for Sterically Crowded Biaryls
This method is useful for constructing tetra-ortho-substituted biaryls.[6]
-
Grignard Reagent Preparation: Prepare the aryl Grignard reagent in a separate flask under an inert atmosphere by reacting the corresponding aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Coupling Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%) in an anhydrous solvent (e.g., THF).
-
Grignard Addition: Cool the catalyst solution to 0 °C or room temperature, and slowly add the prepared Grignard reagent (1.1-1.3 equiv.) via syringe or cannula.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., to 50 °C for less reactive chlorides) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[17]
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired product.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Technical Support Center: Purification of Crude p-(1-Adamantyl)toluene
Welcome to the technical support center for the purification of crude p-(1-adamantyl)toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (adamantane and toluene), polysubstituted adamantyl toluenes (e.g., di-adamantyl toluene), isomers (o- and m-adamantyltoluene), and residual acid catalyst from the synthesis. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and is a good final purification step.
-
Column chromatography is ideal for separating isomers and other closely related impurities.
-
Distillation is generally not recommended due to the high boiling point of this compound, but it can be used to remove volatile impurities.
Q3: How can I monitor the purity of my this compound fractions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring purity. Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture. Since this compound is not UV active, visualization can be achieved using a potassium permanganate stain or an iodine chamber. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.
Q4: My purified this compound appears as an oil instead of a solid. What should I do?
A4: Oiling out can occur if the compound is impure or if the cooling during recrystallization is too rapid. Ensure all solvent from the previous step has been removed. If the product is still an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low or no crystal formation upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product "oils out" instead of crystallizing. | The presence of significant impurities. | Consider a preliminary purification step like column chromatography. |
| The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. | |
| Low recovery of purified product. | The compound is too soluble in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots (co-elution). | The eluent system is not optimized. | This compound is non-polar; start with a very non-polar eluent like pure hexane and gradually increase the polarity by adding a solvent like ethyl acetate or toluene.[1] |
| The column is overloaded. | Use a larger column or load less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Although unlikely for this non-polar compound, you can gradually increase the polarity of the mobile phase. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Streaking of spots on TLC. | The sample is too concentrated when spotted on the TLC plate. | Dilute the sample before spotting. |
| The compound may be slightly acidic or basic. | Add a very small amount (e.g., 0.1%) of a modifier like triethylamine or acetic acid to the eluent. |
Data Presentation
Solvent Selection for Recrystallization
| Solvent/Solvent System | Suitability for this compound | Comments |
| Hexane | Good | Low solubility at room temperature, good solubility when hot. |
| Heptane | Good | Similar properties to hexane. |
| Ethanol | Moderate | May be too soluble at room temperature, leading to lower yields. |
| Acetone | Moderate | Similar to ethanol. |
| Toluene | Poor | "Like dissolves like" principle suggests high solubility, making it unsuitable for recrystallization.[2] |
| Hexane/Ethyl Acetate | Excellent | A good solvent pair. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity appears, then reheat to dissolve and cool slowly. Adamantyl groups often crystallize well from mixtures of hexane and ethyl acetate.[3] |
| Methanol/Water | Poor | This compound is highly non-polar and will likely be insoluble. |
Typical Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with 100% Hexane, gradually increase polarity with Ethyl Acetate (e.g., 99:1, 98:2 Hexane:EtOAc) |
| Loading Technique | Dry loading is recommended to ensure a narrow band and better separation. |
| Monitoring | TLC with KMnO₄ stain or iodine chamber visualization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the crude product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material. Aim for an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Add another layer of sand.
-
Elution: Carefully add the eluent to the column. Begin elution with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly or not at all, gradually increase the polarity of the eluent.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Functionalization of p-(1-Adamantyl)toluene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the chemical functionalization of p-(1-Adamantyl)toluene. The significant steric bulk of the adamantyl group presents unique synthetic hurdles, primarily by hindering access to adjacent reaction sites.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the functionalization of this compound.
FAQ 1: Why is my electrophilic aromatic substitution (EAS) on this compound failing or giving low yields?
Electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are highly sensitive to steric hindrance.[1] The bulky 1-adamantyl group physically blocks the ortho positions (C2, C6) relative to the methyl group, making it difficult for the electrophile to attack. While the methyl group is an ortho, para-director, the extreme steric hindrance means that substitution will occur almost exclusively at the meta positions (C3, C5) relative to the adamantyl group, which are ortho to the methyl group.[1][2]
-
Friedel-Crafts Acylation: This reaction is notoriously sensitive to sterics. The acylium ion, complexed with the Lewis acid catalyst (e.g., AlCl₃), forms a very bulky electrophile that struggles to approach the aromatic ring.[3][4]
-
Nitration: While the nitronium ion (NO₂⁺) is smaller, high steric hindrance can still significantly slow the reaction rate.[5][6] More forcing conditions (higher temperatures, stronger acids) may be required, which can risk side reactions.
-
Halogenation: Catalytic halogenation (e.g., Br₂/FeBr₃) also faces steric challenges.[7]
Troubleshooting Tip: If you observe no reaction or low conversion, consider using more reactive reagents, higher temperatures, or longer reaction times. However, be aware that harsh conditions can lead to decomposition or unwanted side products. For Friedel-Crafts reactions, using a more active catalyst or a less bulky acylating agent might offer marginal improvement.
FAQ 2: I am attempting a benzylic bromination of the methyl group. Why am I seeing ring bromination or no reaction?
Benzylic bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator (AIBN or light), should be feasible as it targets the methyl group.[8] If you are observing aromatic ring bromination, it suggests that an electrophilic pathway is competing with the desired radical pathway.
-
Cause: This can happen if your NBS reagent contains bromine (Br₂) impurities or if HBr is generated during the reaction, which can then be oxidized to Br₂. The presence of a Lewis acid impurity could also catalyze electrophilic ring addition.
-
No Reaction: Failure to initiate the radical reaction is a common issue. Ensure your initiator (e.g., AIBN) is fresh and that the reaction is heated appropriately. If using photochemical initiation, ensure your light source is of the correct wavelength and intensity.[9]
Troubleshooting Tip: Use freshly recrystallized NBS to minimize Br₂ impurities. Including a radical scavenger for any ionic species, or running the reaction in a non-polar solvent like carbon tetrachloride, can favor the radical pathway.[10]
FAQ 3: Can I achieve functionalization ortho to the adamantyl group?
Directing a substitution to the position between the methyl and adamantyl groups is exceptionally difficult due to profound steric hindrance. Standard electrophilic aromatic substitution is not a viable strategy. Advanced techniques would be required:
-
Directed Ortho-Metalation (DoM): This powerful technique is also likely to fail. DoM requires a directing group (like an amide or methoxy group) that can chelate to an organolithium reagent, guiding deprotonation to the ortho position.[11][12][13] Even if a directing group were installed on the ring, the adamantyl group would likely prevent the organolithium reagent from accessing the adjacent proton.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Guide 1: Low Yield in Friedel-Crafts Acylation
Problem: Attempting to acylate this compound with acetyl chloride and AlCl₃ results in less than 10% yield of the desired product, 2-acetyl-4-(1-adamantyl)toluene.
Workflow for Troubleshooting:
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. cerritos.edu [cerritos.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Directed Ortho Metalation [organic-chemistry.org]
Dealkylation of p-(1-Adamantyl)toluene under strong acid conditions
Welcome to the Technical Support Center for the dealkylation of p-(1-adamantyl)toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information regarding the removal of the adamantyl group from p-toluenes under strong acid conditions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the dealkylation of this compound in the presence of a strong acid?
The dealkylation of this compound is a reversible electrophilic aromatic substitution reaction, specifically a retro-Friedel-Crafts alkylation. Under strong acid conditions, the adamantyl group, which was initially attached to the toluene ring via a Friedel-Crafts alkylation, can be cleaved off. The reaction equilibrium can be shifted towards the dealkylation products by controlling the reaction conditions.
Q2: Which strong acids are typically used for this dealkylation?
Strong Brønsted acids are effective for this process. Commonly used acids include:
-
Sulfuric acid (H₂SO₄) : A traditional and cost-effective choice.
-
Trifluoromethanesulfonic acid (TfOH) : A much stronger acid that can often promote the reaction under milder conditions.
-
p-Toluenesulfonic acid (p-TsOH) : A solid, strong organic acid that can also be effective.
The choice of acid can influence reaction rates and selectivity.
Q3: What are the expected products of the reaction?
The primary products of the dealkylation reaction are toluene and the adamantyl cation . The adamantyl cation can then be trapped by a nucleophile in the reaction mixture or undergo rearrangement and elimination reactions depending on the conditions.
Q4: Can the adamantyl group migrate to a different position on the toluene ring or to another aromatic molecule?
Yes, this is a common side reaction known as transalkylation . The adamantyl cation cleaved from one toluene molecule can act as an electrophile and alkylate another toluene molecule, potentially at a different position, or react with other aromatic species present in the mixture. This can lead to a mixture of adamantylated products.
Q5: How can I monitor the progress of the dealkylation reaction?
The reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product, toluene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components of the reaction mixture, such as toluene and any adamantyl-containing byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the composition of the reaction mixture by observing the characteristic signals of this compound and the toluene product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the dealkylation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Dealkylation | Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in a sufficient amount to protonate the aromatic ring and facilitate the cleavage of the adamantyl group. | - Use a stronger acid (e.g., switch from H₂SO₄ to TfOH).- Increase the concentration or molar ratio of the acid to the substrate. |
| Low Reaction Temperature: The dealkylation is an equilibrium process, and higher temperatures can favor the thermodynamically more stable, less substituted products (toluene). | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions like sulfonation or charring. | |
| Presence of Water: Water can deactivate the strong acid catalyst by forming hydronium ions, reducing its effectiveness. | - Ensure all reagents and glassware are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Byproducts | Transalkylation: The cleaved adamantyl cation can re-alkylate the starting material or the toluene product at different positions. | - Use a large excess of a "scavenger" arene like benzene, which can be preferentially alkylated by the adamantyl cation.- Optimize the reaction time to minimize the contact time of the products with the acidic medium. |
| Rearrangement of the Adamantyl Cation: The adamantyl cation can undergo rearrangements, leading to different isomeric byproducts upon re-alkylation. | - While the adamantyl cation is relatively stable, extreme conditions can promote rearrangements. Milder conditions (lower temperature, shorter reaction time) may reduce this. | |
| Sulfonation of the Aromatic Ring: When using sulfuric acid at elevated temperatures, sulfonation of toluene or the starting material can occur. | - Use a non-sulfonating strong acid like trifluoromethanesulfonic acid.- If using sulfuric acid, keep the temperature as low as possible while still achieving dealkylation. | |
| Charring or Darkening of the Reaction Mixture | Reaction is too Vigorous: High concentrations of strong acid and elevated temperatures can lead to decomposition of the organic material. | - Add the strong acid slowly and with efficient cooling (e.g., using an ice bath).- Control the reaction temperature carefully and avoid localized overheating. |
Experimental Protocols
The following is a general protocol for the dealkylation of this compound based on the principles of reversible Friedel-Crafts reactions. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%) or Trifluoromethanesulfonic Acid
-
Anhydrous solvent (e.g., dichloromethane or nitromethane)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an appropriate anhydrous solvent.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add the strong acid (e.g., 2-5 equivalents of sulfuric acid or triflic acid) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 50-100 °C) to facilitate dealkylation. The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing ice-water to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product (primarily toluene) can be purified by distillation if necessary.
Data Presentation
The efficiency of the dealkylation process can be evaluated based on the yield of toluene and the extent of side reactions. The following table provides a template for recording and comparing experimental data.
| Entry | Acid Catalyst | Equivalents of Acid | Temperature (°C) | Reaction Time (h) | Yield of Toluene (%) | Byproducts Observed |
| 1 | H₂SO₄ | 3 | 50 | 4 | ||
| 2 | H₂SO₄ | 3 | 80 | 2 | ||
| 3 | TfOH | 2 | 25 | 6 | ||
| 4 | TfOH | 2 | 50 | 1 |
Visualizations
Reaction Mechanism
Caption: Mechanism of acid-catalyzed dealkylation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound dealkylation.
Technical Support Center: Scaling Up p-(1-Adamantyl)toluene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of p-(1-Adamantyl)toluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of toluene with an adamantylating agent. Key variations of this reaction include the use of different adamantyl sources and catalysts. Common adamantyl sources include 1-haloadamantanes (e.g., 1-bromoadamantane), 1-adamantanol, and 1-acyloxyadamantanes.[1] The choice of catalyst is crucial and typically involves Lewis acids such as aluminum chloride (AlCl₃) or strong protic acids like sulfuric acid (H₂SO₄) or triflic acid.[1]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
-
Isomer Control: The Friedel-Crafts alkylation of toluene can produce a mixture of ortho, meta, and para isomers. Achieving high selectivity for the desired para isomer is a primary challenge. The methyl group on toluene directs substitution to the ortho and para positions, but reaction conditions can influence the final isomer ratio.
-
Polyalkylation: The product, this compound, can be more reactive than toluene itself, leading to the formation of di- and poly-adamantylated byproducts.
-
Catalyst Handling and Deactivation: Lewis acid catalysts like AlCl₃ are sensitive to moisture and can be difficult to handle and quench on a large scale. Catalyst deactivation can also occur, leading to incomplete reactions.
-
Purification: Separating the desired p-isomer from other isomers and byproducts can be difficult at an industrial scale, where chromatographic purification is often not feasible. Recrystallization is a common purification method, but it can impact the overall yield and cost.[1]
-
Exothermic Reaction Control: The Friedel-Crafts reaction is often exothermic, and managing the reaction temperature is critical for safety and to minimize side reactions.
Q3: How can I improve the selectivity for the para isomer?
A3: Several strategies can be employed to enhance para-selectivity:
-
Choice of Catalyst: The steric bulk of the catalyst and the adamantylating agent can influence the regioselectivity. Using a bulkier catalyst system may favor substitution at the less sterically hindered para position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve para-selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can impact the solubility of the reaction intermediates and influence the isomer distribution. Non-polar solvents are often used.[1]
Q4: What are the common byproducts, and how can they be minimized?
A4: Common byproducts include:
-
Ortho and Meta isomers: (o- and m-(1-Adamantyl)toluene)
-
Di-adamantylated toluenes
-
Products from rearrangement of the adamantyl carbocation (less common for the tertiary adamantyl cation)
To minimize these byproducts:
-
Control Stoichiometry: Using an excess of toluene can help to reduce polyalkylation.
-
Optimize Reaction Conditions: Careful control of temperature, reaction time, and catalyst loading is crucial.
-
Catalyst Choice: Some catalysts may be more prone to causing side reactions than others.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive Catalyst: Moisture contamination has deactivated the Lewis acid catalyst (e.g., AlCl₃). | Ensure all glassware, solvents, and reagents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. | |
| Poor Quenching/Workup: Product loss during the workup procedure. | Carefully optimize the quenching and extraction steps. Ensure proper phase separation and minimize emulsion formation. | |
| Poor Para-Selectivity (High Isomer Content) | High Reaction Temperature: Thermodynamic control favoring a mixture of isomers. | Conduct the reaction at a lower temperature to favor the kinetically preferred para-isomer. |
| Inappropriate Catalyst: The chosen catalyst does not provide sufficient steric hindrance to favor para-substitution. | Experiment with bulkier Lewis acid catalysts or solid acid catalysts with shape-selective properties. | |
| Formation of Polyalkylated Byproducts | Incorrect Stoichiometry: The adamantylating agent is in excess relative to toluene. | Use a significant excess of toluene to increase the probability of the adamantyl electrophile reacting with a toluene molecule rather than the product. |
| High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can promote further alkylation of the product. | Optimize the reaction time and temperature to maximize the formation of the mono-substituted product. | |
| Product is a Dark Oil or Tar | Reaction Too Exothermic: Uncontrolled temperature rise leading to decomposition. | Ensure adequate cooling and control the rate of addition of the catalyst or adamantylating agent. |
| Presence of Impurities: Impurities in the starting materials can lead to side reactions and decomposition. | Use high-purity starting materials. | |
| Difficulty in Product Purification | Similar Physical Properties of Isomers: Isomers have very similar boiling points and solubilities, making separation difficult. | Employ fractional crystallization from a suitable solvent. Multiple recrystallizations may be necessary. |
| Formation of Multiple Byproducts: A complex mixture of products makes purification challenging. | Re-optimize the reaction conditions to minimize byproduct formation. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Adamantyl Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Selectivity | Reference |
| H₂SO₄ | 1-Adamantanol | n-Heptane | Room Temp. | 16 | Not specified | Predominantly para | [1] |
| H₂SO₄ | 1-Acetoxyadamantane | n-Heptane | ~22 | 24 | Not specified | Good | [1] |
| AlCl₃ | 1-Bromoadamantane | Toluene | 0 - RT | 4 | ~70-80 | Mixture of isomers | General Friedel-Crafts |
| Triflic Acid | 1-Adamantanol | Toluene | Room Temp. | 2 | High | Good para-selectivity | General Friedel-Crafts |
Note: Yields and selectivities are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Adamantylation of Toluene with 1-Adamantanol
This protocol is adapted from a general procedure described in the patent literature.[1]
Materials:
-
1-Adamantanol
-
Toluene (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
n-Heptane (anhydrous)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1-adamantanol (1.0 eq) and anhydrous n-heptane.
-
Stir the mixture under a nitrogen atmosphere until the 1-adamantanol is fully dissolved.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition of sulfuric acid, add anhydrous toluene (large excess, e.g., 5-10 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess toluene.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Optimizing Adamantylation Reaction Rates Through Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during adamantylation reactions. The focus is on how the strategic selection of solvents can significantly influence reaction rates, yields, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in an adamantylation reaction?
A1: In adamantylation reactions, typically a variation of the Friedel-Crafts alkylation, the solvent plays several crucial roles. It must dissolve the reactants, including the adamantylating agent and the substrate, to allow them to interact.[1] The solvent's polarity can influence the stability of the carbocation intermediate and the transition state, which in turn affects the reaction rate.[2] Furthermore, the choice of solvent can impact the regioselectivity of the reaction, especially with substituted aromatic substrates.[3]
Q2: How does solvent polarity affect the rate of a Friedel-Crafts adamantylation?
A2: The effect of solvent polarity on Friedel-Crafts adamantylation can be complex. Generally, polar solvents can stabilize the charged intermediates (carbocations and sigma complexes) formed during the reaction, which may lead to an increased reaction rate.[1] However, highly polar solvents, particularly those that can act as Lewis bases (like nitrobenzene), can form stable complexes with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This can reduce the catalyst's activity and consequently slow down the reaction. Therefore, a solvent of intermediate polarity, such as dichloromethane or 1,2-dichloroethane, is often a good starting point.
Q3: Can the solvent influence the regioselectivity of my adamantylation reaction?
A3: Yes, the solvent can have a significant impact on the regioselectivity (the position of adamantyl group attachment on an aromatic ring). For instance, in reactions with substrates that can form multiple isomers, such as naphthalene, the solvent choice can determine whether the kinetic or thermodynamic product is favored.[3] Non-polar solvents like carbon disulfide or dichloromethane may cause the kinetically favored product-catalyst complex to precipitate, preventing rearrangement to the more stable thermodynamic product.[3][5] In contrast, polar solvents like nitrobenzene can keep the initial product in solution, allowing for equilibrium to be established and favoring the formation of the thermodynamically more stable isomer.[3][5]
Q4: Are there any "green" or more environmentally friendly solvent alternatives for adamantylation?
A4: While traditional adamantylation reactions often use halogenated solvents, there is growing interest in greener alternatives. Deep eutectic solvents (DES) have been explored as both a catalyst and a solvent for Friedel-Crafts type reactions, offering high yields and the potential for recycling.[6] Additionally, solvent-free reaction conditions, for example using grinding techniques, are being developed for some amination reactions of adamantane and may be applicable to other adamantylation processes.[7]
Troubleshooting Guide
This guide addresses common problems encountered during adamantylation experiments and provides potential solutions with a focus on solvent selection.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Poor solubility of reactants | The adamantane moiety is non-polar and can lead to poor solubility in some solvents. If your adamantylating agent or substrate is not dissolving, consider switching to a less polar solvent like hexane or cyclohexane, or a co-solvent mixture. |
| Catalyst deactivation | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents.[4] If you suspect water contamination, consider using a solvent that is easier to dry, such as dichloromethane. |
| Catalyst inhibition by solvent | Highly polar or coordinating solvents (e.g., nitrobenzene, DMF) can form strong complexes with the Lewis acid catalyst, reducing its activity.[3][4] If you suspect this is the case, switch to a non-coordinating solvent like dichloromethane or 1,2-dichloroethane. |
| Suboptimal reaction temperature for the chosen solvent | The optimal reaction temperature can be solvent-dependent. For less reactive substrates, a higher boiling point solvent might be necessary to increase the reaction rate. Conversely, for highly reactive substrates, a lower boiling point solvent may be needed to control the reaction. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution(s) |
| Reaction is under kinetic or thermodynamic control | As discussed in the FAQs, the solvent can influence the product distribution. To favor the kinetic product, try a non-polar solvent at a lower temperature.[3][5] To favor the thermodynamic product, a more polar solvent at a higher temperature may be beneficial.[3][5] |
| Polyalkylation | The adamantylated product can sometimes be more reactive than the starting material, leading to the addition of multiple adamantyl groups. To minimize this, use a large excess of the aromatic substrate. While not directly a solvent issue, ensuring all reactants are well dissolved will help maintain the desired stoichiometry throughout the reaction. |
Issue 3: Difficult Product Isolation/Purification
| Potential Cause | Recommended Solution(s) |
| Solvent is difficult to remove | High-boiling point solvents like nitrobenzene or DMF can be challenging to remove during workup. If possible, choose a lower-boiling point solvent like dichloromethane or diethyl ether for easier removal under reduced pressure. |
| Formation of emulsions during workup | Some solvent-water combinations are prone to forming stable emulsions during aqueous workup. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion. |
Data Presentation
Table 1: General Influence of Solvent Class on Friedel-Crafts Adamantylation
| Solvent Class | Examples | Dielectric Constant (approx.) | Expected Effect on Adamantylation Rate | Potential Issues |
| Non-polar | Hexane, Cyclohexane, Carbon Tetrachloride | 2 - 3 | Can be fast if reactants are soluble. | Poor solubility of polar substrates and catalysts. |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 9 - 10 | Often provides a good balance of solubility and reaction rate. | Environmental and health concerns. |
| Polar Aprotic | Nitrobenzene, Nitromethane | 35 - 36 | Can favor thermodynamic products, but may slow the reaction by complexing with the catalyst.[3] | Can be reactive under harsh conditions, difficult to remove.[5] |
| Polar Protic | Ethanol, Water | 24 - 80 | Generally unsuitable as they react with the Lewis acid catalyst.[4] | Catalyst deactivation. |
Table 2: Comparative Solvolysis Rate Data for 1-Bromoadamantane in Different Solvents
While not a direct measure of adamantylation of arenes, the solvolysis of 1-bromoadamantane provides insight into how solvent polarity can influence the formation of the adamantyl carbocation, a key intermediate in many adamantylation reactions.
| Solvent | Temperature (°C) | Relative Rate |
| 100% Ethanol | 25 | 1 |
| 80% Ethanol / 20% Water | 25 | ~10 |
| 60% Ethanol / 40% Water | 25 | ~100 |
Data is illustrative of the trend that increasing solvent polarity (by adding water) increases the rate of carbocation formation.
Experimental Protocols
General Protocol for Solvent Screening in Adamantylation of an Aromatic Compound
This protocol outlines a general procedure for screening different solvents to optimize the adamantylation of an aromatic substrate.
Materials:
-
Adamantylating agent (e.g., 1-bromoadamantane or 1-adamantanol)
-
Aromatic substrate (e.g., toluene, anisole)
-
Lewis acid catalyst (e.g., AlCl₃, FeBr₃)
-
Anhydrous solvents for screening (e.g., dichloromethane, 1,2-dichloroethane, hexane, nitrobenzene)
-
Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Set up a series of small-scale reaction vessels (e.g., vials or small flasks), each equipped with a magnetic stir bar. Ensure all glassware is thoroughly dried.
-
Reactant Addition: To each reaction vessel under an inert atmosphere, add the aromatic substrate (1.2 equivalents) and the adamantylating agent (1.0 equivalent).
-
Solvent Addition: Add the anhydrous screening solvent to each vessel to a consistent concentration (e.g., 0.5 M).
-
Catalyst Addition: Cool the reaction mixtures to 0 °C in an ice bath. Add the Lewis acid catalyst (1.1 equivalents) portion-wise to each vessel, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reactions to warm to room temperature and stir for a set amount of time (e.g., 4 hours). Monitor the progress of each reaction by TLC or GC-MS.
-
Workup: Quench each reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and product distribution.
Mandatory Visualizations
Caption: Experimental workflow for solvent screening in adamantylation.
Caption: Troubleshooting logic for low yield in adamantylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lewis Acids in the Synthesis of p-(1-Adamantyl)toluene
For Researchers, Scientists, and Drug Development Professionals
The introduction of the bulky and lipophilic adamantyl moiety onto aromatic scaffolds is a key strategy in medicinal chemistry and materials science for modulating the properties of parent compounds. The Friedel-Crafts alkylation of toluene with an adamantyl source, typically 1-bromoadamantane or 1-adamantanol, to produce p-(1-adamantyl)toluene is a fundamental transformation. The choice of Lewis acid catalyst is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common Lewis acids used for this synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acids
The selection of a Lewis acid for the adamantylation of toluene is a trade-off between reactivity and handling characteristics. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but require stringent anhydrous conditions. Milder Lewis acids, such as ferric chloride (FeCl₃) and indium(III) bromide (InBr₃), offer easier handling and can reduce the occurrence of side reactions. Below is a summary of quantitative data for the synthesis of this compound using different Lewis acids.
| Lewis Acid | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1-Bromoadamantane | Toluene | 0 - 25 | 2 | ~85-95 (estimated) | General Friedel-Crafts Procedures |
| FeCl₃ | 1-Bromoadamantane | Toluene | 25 - 80 | 4 - 6 | ~70-85 (estimated) | --INVALID-LINK-- |
| InBr₃ | 1-Bromoadamantane | Toluene | 25 | 3 | 92 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different Lewis acids are provided below.
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)
This protocol is based on general procedures for Friedel-Crafts alkylation and is adapted for the adamantylation of toluene.
Materials:
-
1-Bromoadamantane
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (50 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred toluene.
-
Dissolve 1-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.
-
Add the 1-bromoadamantane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of this compound using Ferric Chloride (FeCl₃)
This protocol outlines a procedure using the milder Lewis acid, ferric chloride.
Materials:
-
1-Bromoadamantane
-
Toluene
-
Ferric chloride (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (50 mL) and anhydrous ferric chloride (1.1 equivalents).
-
Add 1-bromoadamantane (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Protocol 3: Synthesis of this compound using Indium(III) Bromide (InBr₃)
This protocol utilizes a mild and efficient indium catalyst.[1]
Materials:
-
1-Bromoadamantane
-
Toluene
-
Indium(III) bromide (InBr₃)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add toluene (1.2 equivalents).[1]
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.[1]
-
Add indium(III) bromide (5 mol%) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[1]
Visualizing the Process
Experimental Workflow
The general workflow for the synthesis of this compound via Friedel-Crafts alkylation is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway: Friedel-Crafts Alkylation Mechanism
The underlying chemical transformation follows the well-established mechanism of electrophilic aromatic substitution.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts adamantylation of toluene.
References
A Comparative Analysis of Steric Effects: p-(1-Adamantyl)toluene vs. p-(tert-butyl)toluene
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the deliberate manipulation of molecular architecture to control reactivity and intermolecular interactions is paramount. Among the most common strategies is the introduction of bulky alkyl groups to modulate the steric environment of a molecule. The tert-butyl group is a ubiquitous choice for this purpose, but the 1-adamantyl group, with its rigid, diamondoid structure, offers a distinct and often more pronounced steric profile. This guide provides a detailed comparison of the steric effects of the 1-adamantyl and tert-butyl groups, specifically in the context of their attachment to a toluene scaffold at the para-position, forming p-(1-adamantyl)toluene and p-(tert-butyl)toluene, respectively.
Understanding Steric Hindrance: A Visual Representation
Steric hindrance is the effect on chemical reactions or molecular conformations that arises from the spatial arrangement of atoms. Bulky substituents can impede the approach of reactants to a reaction center or restrict bond rotation, thereby influencing reaction rates and product distributions. The 1-adamantyl group, being a rigid cage-like structure, presents a different steric profile compared to the more flexible, albeit still bulky, tert-butyl group.
Caption: Steric hindrance by tert-butyl and 1-adamantyl groups.
Quantitative Comparison of Steric Parameters
To quantify and compare the steric hindrance of different substituents, several empirical parameters have been developed. These parameters are derived from various experimental and computational methods.
| Steric Parameter | tert-Butyl Group | 1-Adamantyl Group | Interpretation |
| A-Value (kcal/mol) | 4.9 | ~5.5-7.0 (Estimated) | Represents the conformational preference of a substituent on a cyclohexane ring. A higher value indicates greater steric bulk. The adamantyl group is considered more sterically demanding. |
| Taft Steric Parameter (Es) | -1.54 | -2.25 (Estimated) | Quantifies the steric effect of a substituent in the hydrolysis of esters. More negative values signify greater steric hindrance. |
| Charton Steric Value (ν) | 1.24 | 1.33 | Based on van der Waals radii. A larger value corresponds to a greater steric effect.[1] |
| Sterimol Parameters | Multidimensional parameters describing the shape of a substituent. | ||
| L (length, Å) | 4.11 | 6.32 | The 1-adamantyl group is significantly longer than the tert-butyl group. |
| B1 (min width, Å) | 2.59 | 3.45 | The 1-adamantyl group is wider at its narrowest point. |
| B5 (max width, Å) | 2.97 | 3.45 | The 1-adamantyl group has a greater maximum width. |
Experimental Evidence: Electrophilic Aromatic Substitution
In the reaction with pyrene, both tert-butyl and 1-adamantyl groups direct the substitution to the less sterically hindered 2- and 2,7-positions. This is attributed to the significant steric bulk of both groups.[2]
Experimental Protocol: Triflic Acid-Promoted Adamantylation of Pyrene
This protocol is adapted from the synthesis of 2-(1-adamantyl)pyrene and serves as an example of a reaction where the steric effects of the adamantyl group are crucial. A similar procedure can be used for the tert-butylation of pyrene.
Objective: To synthesize 2-(1-adamantyl)pyrene via a Friedel-Crafts-type alkylation, demonstrating the directing effect of a bulky alkylating agent on an aromatic substrate.
Materials:
-
Pyrene
-
1-Adamantanol
-
Triflic acid (TfOH)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of pyrene (e.g., 1.5 mmol) and 1-adamantanol (e.g., 1.0 mmol) in dichloromethane (e.g., 10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
Triflic acid (e.g., 1.0 mL) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(1-adamantyl)pyrene.
Expected Outcome: The reaction is expected to yield the 2-substituted pyrene as the major product, with some formation of the 2,7-disubstituted product, demonstrating that the bulky adamantyl group preferentially attacks the sterically less encumbered positions of the pyrene core.[2]
Caption: Experimental workflow for the adamantylation of pyrene.
Logical Relationship: Steric Bulk and Reactivity
The relationship between the steric bulk of a substituent and the reactivity of the molecule can be summarized as follows: as steric hindrance increases around a reactive center, the rate of reaction generally decreases. This is due to the increased activation energy required for the reactants to overcome the steric repulsion and achieve the transition state geometry. In the case of this compound versus p-(tert-butyl)toluene, any reaction occurring at the methyl group or at the ortho positions of the aromatic ring would be expected to be slower for the adamantyl derivative due to its greater steric encumbrance.
Caption: Logical flow of steric effects on reactivity.
Conclusion
The 1-adamantyl group is a more sterically demanding substituent than the tert-butyl group. This is supported by a range of steric parameters and can be rationalized by its rigid, bulky, three-dimensional structure. While both groups can be used to introduce significant steric hindrance, the 1-adamantyl group provides a larger and less conformationally flexible steric shield. This has important implications for the design of molecules in drug development, where precise control over binding interactions is crucial, and in materials science, for tailoring the properties of polymers and other functional materials. The choice between a tert-butyl and a 1-adamantyl substituent will depend on the specific steric requirements of the application, with the adamantyl group being the preferred choice when maximum, rigid steric bulk is desired.
References
The Adamantyl Group: A Comparative Analysis of Steric Bulk and Lipophilicity in Ligand Design
For researchers, scientists, and drug development professionals, the judicious selection of ligand substituents is a critical determinant of catalytic efficiency and drug efficacy. Among the plethora of available functional groups, bulky alkyl moieties are frequently employed to modulate the steric and electronic properties of a ligand. This guide provides a comprehensive comparative analysis of the adamantyl group versus other common bulky substituents—namely tert-butyl, phenyl, and cyclohexyl—in the context of ligand design for catalysis and drug development. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows, this document aims to serve as a valuable resource for informed decision-making in chemical and pharmaceutical research.
Introduction to Bulky Groups in Ligand Design
The incorporation of sterically demanding groups into a ligand scaffold can profoundly influence the outcome of a chemical transformation or biological interaction. In catalysis, bulky ligands can enhance reaction rates and selectivities by promoting the formation of coordinatively unsaturated metal centers, which are often the active catalytic species.[1] Furthermore, steric hindrance can facilitate the reductive elimination step in cross-coupling reactions and stabilize the catalyst from decomposition pathways.[2][3] In drug design, bulky, lipophilic groups are often introduced to enhance a molecule's metabolic stability and its ability to cross biological membranes.[4][5] The adamantyl group, a rigid, three-dimensional cage-like hydrocarbon, is frequently utilized for these purposes due to its unique combination of size, shape, and lipophilicity.[6]
Comparative Analysis in Catalysis
The performance of adamantyl-containing ligands has been extensively evaluated in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These ligands are often compared to their counterparts bearing other bulky groups to elucidate the impact of the substituent's steric and electronic properties on catalytic activity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of this reaction, particularly when using challenging substrates like aryl chlorides. Below is a comparison of adamantyl-containing phosphine ligands with other bulky phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
| Ligand/Precatalyst | Bulky Group | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| POPd-Ad | Di(1-adamantyl)phosphinous acid | Phenyl chloride | 4-Tolylboronic acid | 1 | 99 | [7] |
| POPd2-Ad | Di(1-adamantyl)phosphinous acid | Phenyl chloride | 4-Tolylboronic acid | 1 | 99 | [7] |
| POPd-tBu | Di(tert-butyl)phosphinous acid | Phenyl chloride | 4-Tolylboronic acid | 1 | 95 | [7] |
| POPd2-tBu | Di(tert-butyl)phosphinous acid | Phenyl chloride | 4-Tolylboronic acid | 1 | 95 | [7] |
| Pd-PAd₃ | Tri(1-adamantyl)phosphine | 4-Chloroanisole | 1-Naphthylboronic acid | 0.005 | 99 | [8] |
| Pd-P(t-Bu)₃ | Tri(tert-butyl)phosphine | 4-Chloroanisole | 1-Naphthylboronic acid | 0.05 | ~60 (after 4h) | [8] |
As the data indicates, ligands bearing adamantyl groups often exhibit superior performance in Suzuki-Miyaura couplings of challenging aryl chlorides, leading to higher yields even at lower catalyst loadings compared to ligands with tert-butyl groups.[7][8] The increased steric bulk of the adamantyl group is thought to facilitate the reductive elimination step and stabilize the active catalytic species.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction. AdBrettPhos, a biarylphosphine ligand featuring two adamantyl groups, has shown remarkable efficacy in the amidation of five-membered heterocyclic bromides, a particularly challenging substrate class.
| Ligand | Bulky Group | Heterocyclic Halide | Amide | Conversion (%) | Yield (%) | Reference |
| AdBrettPhos (L6) | Adamantyl | 4-Bromo-1-methylimidazole | Benzamide | 82 | 68 | [9] |
| tBuBrettPhos | tert-Butyl | 4-Bromo-1-methylimidazole | Benzamide | 43 | 24 | [9] |
| RuPhos | Cyclohexyl/Phenyl | 4-Bromo-1-methylimidazole | Benzamide | 10 | 5 | [9] |
In this specific application, the adamantyl-containing AdBrettPhos significantly outperforms ligands with tert-butyl or cyclohexyl/phenyl groups, demonstrating the profound impact of the bulky substituent on facilitating this difficult transformation.[9] Structural and computational studies suggest that the increased steric demand of the adamantyl groups is key to promoting the desired cross-coupling.[9]
Below is a generalized workflow for the screening of phosphine ligands in a cross-coupling reaction, a common practice in catalyst development.
Comparative Analysis in Drug Design
In medicinal chemistry, the adamantyl moiety is often referred to as a "lipophilic bullet" due to its ability to enhance a drug's pharmacokinetic properties.[5] Its rigid structure can also shield the pharmacophore from metabolic degradation, thereby increasing the drug's half-life.[6]
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a therapeutic target for the treatment of hypertension, inflammation, and pain.[4] Many potent sEH inhibitors are urea-based compounds containing an adamantyl group. The following table compares the inhibitory potency of adamantyl-containing ureas with analogs bearing other substituents.
| Compound Class | Bulky Group | Target | IC₅₀ (nM) | Reference |
| Urea-based inhibitor | Adamantyl | Human sEH | 0.5 - 2 | [10] |
| Urea-based inhibitor | Chlorinated Adamantyl | Human sEH | 1.4 | [10] |
| Urea-based inhibitor | Diadamantyl | Human sEH | 0.04 | [10] |
| Aromatic Urea | Phenyl | Human sEH | >100 (in some cases) | [11] |
| Aliphatic Urea | Cyclohexyl | Human sEH | Potent, but often with solubility issues | [5] |
The data highlights the critical role of the adamantyl group in achieving high potency against sEH.[10] While other bulky groups like cyclohexyl can also lead to potent inhibitors, they often suffer from poor solubility.[5] Attempts to replace the adamantyl group with aromatic moieties have generally resulted in a significant loss of activity.[11]
The following diagram illustrates a simplified signaling pathway involving soluble epoxide hydrolase.
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition
HIF-1 is a key transcription factor in the cellular response to hypoxia and is a target for cancer therapy. An adamantyl-containing compound, LW6, has been identified as an inhibitor of HIF-1α.
| Compound | Bulky Group | Target | IC₅₀ (nM) | Reference |
| LW6 | Adamantyl | HIF-1α Transcription | 3100 | [10] |
| LW6 analog | ortho-Carborane | HIF-1α Transcription | 700 | [10] |
In this case, replacing the adamantyl group with an ortho-carborane moiety, another cage-like structure, resulted in a more potent inhibitor, demonstrating that while adamantane is effective, other bioisosteres can sometimes offer improved activity.[10]
The diagram below outlines the HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of an adamantyl-containing ligand and for a biological assay to evaluate sEH inhibition.
Synthesis of Tri(1-adamantyl)phosphine
This protocol is adapted from a literature procedure for the synthesis of a bulky, electron-rich phosphine ligand.[12]
Materials:
-
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate
-
1-Adamantyl acetate
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add di-(1-adamantyl)phosphonium trifluoromethanesulfonate (1.0 equiv) and 1-adamantyl acetate (1.1 equiv).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (2.0 equiv) to the reaction mixture and stir for 1 hour at room temperature.
-
A precipitate will form. Filter the solid under an inert atmosphere and wash with anhydrous diethyl ether.
-
Dry the solid under vacuum to yield tri(1-adamantyl)phosphine as a white, crystalline solid.
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This is a generalized protocol based on commercially available kits for screening sEH inhibitors.[5][13]
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer
-
sEH substrate (e.g., a non-fluorescent epoxide that is hydrolyzed to a fluorescent product)
-
Test compounds (e.g., adamantyl-containing ureas) dissolved in DMSO
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in sEH assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
To the wells of the 96-well plate, add the sEH assay buffer, the test compound dilutions, and the sEH enzyme solution. Include wells for "enzyme control" (with DMSO vehicle) and "background control" (without enzyme).
-
Incubate the plate at 30 °C for 5-10 minutes.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 30 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Conclusion
The adamantyl group stands out as a highly effective substituent in ligand design for both catalysis and drug discovery. Its unique combination of steric bulk, rigidity, and lipophilicity often leads to superior performance compared to other common bulky groups like tert-butyl, phenyl, and cyclohexyl. In catalysis, adamantyl-containing phosphine ligands have demonstrated exceptional activity in challenging cross-coupling reactions. In drug design, the adamantyl moiety is a key pharmacophore in a number of potent enzyme inhibitors, contributing to high affinity and favorable pharmacokinetic properties. However, as the example of the HIF-1 inhibitor shows, it is not universally superior, and other bulky or lipophilic groups may be advantageous in specific contexts. The data and protocols presented in this guide are intended to provide a solid foundation for the rational design and selection of ligands and drug candidates, empowering researchers to optimize their chemical and biological systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
- 9. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. abcam.cn [abcam.cn]
Validating the Structure of p-(1-Adamantyl)toluene: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals working with adamantane-based compounds, unambiguous structural verification is a critical step in ensuring the integrity of their findings. The unique, rigid, and three-dimensional structure of the adamantane cage, when coupled with aromatic moieties, can present interesting challenges and opportunities in medicinal chemistry and materials science. This guide provides an in-depth look at the validation of the structure of p-(1-Adamantyl)toluene using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, a powerful and indispensable tool for structural elucidation.
We will present hypothetical, yet representative, experimental data to illustrate the process and compare the utility of 2D NMR with other common analytical techniques, providing a comprehensive overview for researchers seeking to confirm the structure of similarly substituted adamantane derivatives.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex molecules like this compound often exhibit overlapping signals or ambiguous assignments in their 1D spectra. 2D NMR spectroscopy overcomes these limitations by providing correlation data that reveals the connectivity between atoms, allowing for a definitive assembly of the molecular structure. The key experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together molecular fragments.
Hypothetical ¹H and ¹³C NMR Data for this compound
To illustrate the power of 2D NMR, we will use a representative set of ¹H and ¹³C NMR data for this compound. These values are based on typical chemical shifts for adamantyl and p-tolyl groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type |
| Adamantyl Group | |||||
| C1' | - | - | - | 38.5 | C |
| C2'/C8'/C9' | 2.05 | br s | 6H | 42.0 | CH₂ |
| C3'/C5'/C7' | 1.75 | br s | 3H | 29.0 | CH |
| C4'/C6'/C10' | 1.88 | br s | 6H | 36.5 | CH₂ |
| Toluene Group | |||||
| C1 | - | - | - | 147.0 | C |
| C2/C6 | 7.28 | d | 2H | 125.0 | CH |
| C3/C5 | 7.10 | d | 2H | 128.5 | CH |
| C4 | - | - | - | 135.0 | C |
| CH₃ | 2.32 | s | 3H | 21.0 | CH₃ |
Note: This data is representative and intended for illustrative purposes.
Structural Validation using 2D NMR Correlations
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC spectra that would be used to confirm the structure of this compound.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Atom(s) | Significance |
| COSY | H2/H6 (7.28 ppm) | H3/H5 (7.10 ppm) | Confirms the ortho-meta coupling in the toluene ring. |
| HSQC | H2/H6 (7.28 ppm) | C2/C6 (125.0 ppm) | Assigns the protonated aromatic carbons. |
| H3/H5 (7.10 ppm) | C3/C5 (128.5 ppm) | ||
| CH₃ (2.32 ppm) | CH₃ (21.0 ppm) | Assigns the methyl group. | |
| H2'/H8'/C9' (2.05 ppm) | C2'/C8'/C9' (42.0 ppm) | Assigns the adamantyl CH₂ groups adjacent to the quaternary carbon. | |
| H3'/H5'/H7' (1.75 ppm) | C3'/C5'/C7' (29.0 ppm) | Assigns the adamantyl CH groups. | |
| H4'/H6'/H10' (1.88 ppm) | C4'/C6'/C10' (36.5 ppm) | Assigns the other adamantyl CH₂ groups. | |
| HMBC | H2/H6 (7.28 ppm) | C1 (147.0 ppm), C4 (135.0 ppm) | Confirms the connectivity of the aromatic ring and the position of the adamantyl and methyl substituents. |
| H3/H5 (7.10 ppm) | C1 (147.0 ppm), C4 (135.0 ppm) | ||
| CH₃ (2.32 ppm) | C3/C5 (128.5 ppm), C4 (135.0 ppm) | Confirms the position of the methyl group relative to the other aromatic carbons. | |
| H2'/H8'/C9' (2.05 ppm) | C1' (38.5 ppm), C1 (147.0 ppm) | Crucially confirms the covalent bond between the adamantyl and toluene moieties. |
Experimental Protocol for 2D NMR Analysis
A detailed methodology is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms.
-
COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling constants (typically ~145 Hz) should be performed.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range coupling constants (typically 4-8 Hz) is used to observe two- and three-bond correlations.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the spectra using the TMS signal as a reference.
-
Analyze the cross-peaks in the 2D spectra to establish the correlations outlined in Table 2.
Logical Workflow for Structural Validation
The following diagram illustrates the logical process of validating the structure of this compound using 2D NMR.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for the Structural Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation in solution. | Provides a complete and unambiguous structural determination in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, excellent for identifying known compounds through library matching. Requires very small sample amounts. | Provides limited information on the specific arrangement of atoms (isomer differentiation can be difficult). Fragmentation can be complex to interpret for unknown compounds. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state, including bond lengths and angles. | Provides the absolute and most detailed structural information. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation. | Provides limited information about the overall molecular skeleton and connectivity. Not suitable for distinguishing between isomers with the same functional groups. |
Conclusion
For the definitive structural validation of this compound and its analogs, 2D NMR spectroscopy stands out as the most comprehensive and informative technique for solution-state analysis. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the adamantyl and toluene moieties. While other techniques such as GC-MS and X-ray crystallography provide valuable complementary data regarding molecular weight and solid-state structure, respectively, they do not offer the same level of detailed in-solution structural information as 2D NMR. For researchers in drug discovery and materials science, a thorough understanding and application of 2D NMR are essential for the confident characterization of novel adamantane derivatives.
Performance of Adamantyl-Based Ligands in Suzuki-Miyaura Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. [Di(1-adamantyl)](Aryl)Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
A Comparative Guide to 13C NMR Data of Adamantyl Arene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) spectral data for various adamantyl arene isomers. The rigid adamantane cage, with its distinct substitution patterns at the tertiary (C1) and secondary (C2) positions, imparts unique electronic and steric effects on the attached aromatic ring. Understanding these effects through 13C NMR is crucial for the structural elucidation and characterization of novel adamantane-based compounds in medicinal chemistry and materials science.
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following tables summarize the reported 13C NMR chemical shift data for a selection of adamantyl arene isomers. The data is organized to highlight the differences between 1- and 2-adamantyl substitution, as well as the influence of substituents on the arene ring.
Table 1: 13C NMR Data for Adamantylbenzene Isomers
| Compound | Adamantyl C1' | Adamantyl C2' | Adamantyl C3' | Adamantyl C4' | Arene C1 | Arene C2/C6 | Arene C3/C5 | Arene C4 |
| 1-Phenyladamantane | 38.6 | 49.0 | 30.0 | 36.5 | 150.0 | 125.9 | 128.3 | 124.9 |
| 1-(p-Nitrophenyl)adamantane | 39.3 | 48.2 | 29.3 | 36.0 | 157.1 | 125.8 | 123.3 | 146.4 |
Note: Data for 1-Phenyladamantane and 1-(p-Nitrophenyl)adamantane is sourced from the work of T. Pehk et al. and may require careful interpretation of their specific numbering scheme.
Table 2: 13C NMR Data for Adamantyltoluene Isomers
| Compound | Adamantyl Carbons (Range) | Aromatic Carbons (Range) | Methyl Carbon |
| p-(1-Adamantyl)toluene | 29.1 - 49.3 | 124.5 - 147.2 | 20.9 |
Note: Specific assignments for each carbon in this compound are not fully detailed in the readily available public data.
Data for 2-adamantyl arene isomers and ortho/meta-substituted analogues are not widely available in public databases and literature, highlighting a gap in the comprehensive spectral characterization of these compounds.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality and reproducible 13C NMR data for adamantyl arene isomers. The following is a general methodology based on established practices for organic compounds.[1][2]
1. Sample Preparation:
-
Dissolve 10-50 mg of the adamantyl arene isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H, which corresponds to 75 MHz or higher for ¹³C) to ensure good signal dispersion and resolution.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical spectral lines.
3. 13C NMR Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
-
Typical acquisition parameters include:
-
Pulse Angle: A 30-45 degree pulse is commonly used for qualitative spectra.
-
Spectral Width: A range of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is typical. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) is necessary.
-
Number of Scans: The number of scans will depend on the concentration of the sample and its solubility. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
Logical Relationships and Isomeric Differentiation
The substitution pattern on the adamantane and arene rings leads to predictable differences in the 13C NMR spectra, primarily due to symmetry and electronic effects. The following diagram illustrates the logical relationship between the adamantyl and arene moieties in different isomeric forms.
Caption: Isomeric relationships between adamantyl and arene building blocks.
Key Differentiation Points in 13C NMR:
-
Symmetry: The number of unique signals in the 13C NMR spectrum is a direct reflection of the molecule's symmetry. For instance, a para-substituted phenyl ring will show fewer aromatic signals than an ortho- or meta-substituted ring due to its C₂ symmetry axis.
-
Adamantane Carbons: The chemical shifts of the adamantane carbons are influenced by the point of attachment and the nature of the arene substituent. The carbon atom directly bonded to the aromatic ring (C1' or C2') will be the most affected.
-
Arene Carbons: The ipso-carbon (the aromatic carbon directly attached to the adamantyl group) will show a significant downfield shift. The electronic effects of the adamantyl group (weakly electron-donating) and any other substituents on the arene ring will influence the chemical shifts of the other aromatic carbons.
This guide serves as a foundational resource for the cross-referencing of 13C NMR data for adamantyl arene isomers. The provided data and protocols can aid researchers in the structural verification of their synthesized compounds and in understanding the subtle electronic effects imparted by the versatile adamantyl scaffold. Further research to populate the spectral data for a wider range of 2-substituted and variously substituted aryl adamantanes is encouraged to build a more comprehensive database for the scientific community.
References
Bridging the Gap: A Comparative Guide to the Computational and Experimental Properties of p-(1-Adamantyl)toluene
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical and spectroscopic properties of a molecule is paramount for its application. This guide provides an objective comparison between the experimentally determined and computationally predictable properties of p-(1-Adamantyl)toluene. By examining this molecule, which combines the rigid, lipophilic adamantane cage with the aromatic toluene moiety, we can highlight the synergy between laboratory measurements and theoretical calculations. This comparison is further contextualized by contrasting its properties with its constituent building blocks, adamantane and toluene.
Physicochemical Properties: A Tale of Two Moieties
The introduction of the bulky adamantyl group onto the toluene ring significantly alters its physical properties. The molecule transitions from a liquid (toluene) to a high-melting-point solid, a direct consequence of the rigid, crystalline nature of the adamantane cage.
| Property | This compound (Experimental) | Adamantane (Experimental) | Toluene (Experimental) |
| Molecular Formula | C₁₇H₂₂ | C₁₀H₁₆ | C₇H₈ |
| Molecular Weight | 226.36 g/mol | 136.24 g/mol [1] | 92.14 g/mol [2] |
| Appearance | White to off-white crystalline solid | White crystalline powder[1] | Colorless liquid[2][3] |
| Melting Point | 98-101 °C | 270 °C (sublimes)[4] | -95 °C[3] |
| Boiling Point | 329.5 ± 12.0 °C (Predicted) | Sublimes | 110.6 °C |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | 1.07 g/cm³[4] | 0.8623 g/mL[3] |
| Solubility | Soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents, insoluble in water[4] | Insoluble in water[2] |
Note: Some properties for this compound are predicted values from chemical databases, as extensive experimental characterization is not widely published.
Spectroscopic Analysis: Fingerprinting the Molecule
Spectroscopy provides a detailed view of a molecule's structure. The experimental spectra for this compound clearly show the characteristic signals from both the toluene and adamantyl fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum combines the aromatic signals of the para-substituted benzene ring with the aliphatic signals of the adamantyl cage.
| Assignment | This compound (¹H NMR, CDCl₃) | Adamantane (¹H NMR) | Toluene (¹H NMR, CDCl₃) |
| Aromatic Protons (Ar-H) | δ 7.25 (d), 7.13 (d) ppm | - | δ 7.25 (m), 7.17 (m) ppm[5] |
| Methyl Protons (-CH₃) | δ 2.31 (s) ppm | - | δ 2.36 (s) ppm[5] |
| Adamantyl Protons (-CH-) | δ 2.08 ppm | δ 1.87 ppm (bridgehead CH)[4] | - |
| Adamantyl Protons (-CH₂-) | δ 1.75-1.90 ppm | δ 1.76 ppm (CH₂)[4] | - |
¹³C NMR: The carbon spectrum is also a composite, showing signals for the aromatic and methyl carbons of the toluene portion, alongside the distinct signals for the bridgehead and methylene carbons of the adamantane skeleton.
| Assignment | This compound (¹³C NMR) | Adamantane (¹³C NMR) | Toluene (¹³C NMR) |
| Aromatic C (quaternary, C-Ad) | 148.1 ppm | - | - |
| Aromatic C (quaternary, C-CH₃) | 134.9 ppm | - | 137.9 ppm |
| Aromatic CH | 128.8, 124.6 ppm | - | 129.1, 128.3, 125.4 ppm |
| Methyl C (-CH₃) | 20.9 ppm | - | 21.4 ppm |
| Adamantyl C (quaternary) | 35.8 ppm | - | - |
| Adamantyl CH | 49.2 ppm | 28.46 ppm[4] | - |
| Adamantyl CH₂ | 40.4, 29.1 ppm | 37.85 ppm[4] | - |
| (Note: Specific ¹³C NMR shifts for this compound are based on typical values and data from spectral databases.)[6] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in fragmentation patterns characteristic of its structure. The molecular ion peak is observed, and major fragments correspond to the loss of alkyl groups and the stable adamantyl cation.
| m/z Value | Ion Identity | Fragmentation Pathway |
| 226 | [M]⁺ | Molecular Ion |
| 169 | [M - C₄H₇]⁺ | Loss of a butenyl radical from adamantyl cage |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often a base peak in adamantane derivatives)[7] |
| 91 | [C₇H₇]⁺ | Tropylium ion (from toluene moiety) |
| (Data sourced from spectral database for this compound).[8] |
Experimental vs. Computational Workflows
The determination of molecular properties can follow two distinct but complementary paths: experimental measurement and computational modeling.
Methodologies
Experimental Protocols
-
Purity Analysis (Gas Chromatography - GC): Purity is typically determined by gas chromatography. A sample is vaporized and injected into a column. The retention time is used to identify the compound, and the peak area corresponds to its relative amount, allowing for quantification of purity.
-
Melting Point Determination: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (like CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[5][9]
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).[10]
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded by passing infrared radiation through a sample (often prepared as a KBr pellet). The absorption of specific frequencies corresponds to the vibrational frequencies of the molecule's functional groups.
Computational Methods
-
Density Functional Theory (DFT): This is the most common method for predicting properties of organic molecules. A functional, such as B3LYP, combined with a basis set (e.g., 6-31G* or larger) is used to solve the electronic structure of the molecule.[11][12][13]
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This provides the most stable 3D structure and is used for all subsequent property calculations.
-
Frequency Calculations: These are performed to predict the IR spectrum and to confirm that the optimized geometry is a true energy minimum.
-
NMR Chemical Shift Prediction: Using methods like GIAO (Gauge-Including Atomic Orbital), the magnetic shielding of each nucleus can be calculated.[11] These values are then converted into chemical shifts (ppm) by referencing them against the calculated shielding of TMS. DFT calculations have become invaluable for assigning complex NMR spectra.[14]
-
Prediction of Electronic Properties: DFT calculations also yield crucial electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are important for understanding reactivity and electronic transitions.[15]
References
- 1. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(1459-55-8) 13C NMR spectrum [chemicalbook.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [mdpi.com]
- 15. researchgate.net [researchgate.net]
Stability Showdown: Adamantyl-Based Catalysts Outlast Competitors in Demanding Cross-Coupling Reactions
For Immediate Publication
A detailed analysis reveals that catalysts built with adamantyl-based phosphine ligands exhibit superior stability and activity compared to established competitors, particularly in challenging palladium-catalyzed cross-coupling reactions. This enhanced robustness translates to higher yields, greater turnover numbers, and the ability to effectively catalyze reactions with difficult substrates where other catalysts falter. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes.
The quest for more efficient and stable catalysts is a cornerstone of modern chemical research, particularly in the pharmaceutical and agrochemical industries where robust and cost-effective synthetic methods are paramount. At the forefront of this endeavor are adamantyl-based phosphine ligands, which are demonstrating a clear advantage in stability and performance over other bulky, electron-rich phosphine ligands and even N-heterocyclic carbenes (NHCs).[1][2][3]
The unique, rigid, and bulky structure of the adamantyl group imparts exceptional stability to the corresponding phosphine ligands and their metal complexes.[4] These catalysts are markedly resistant to common decomposition pathways that plague other systems, such as cyclometallation and P-C bond scission.[1][2] Furthermore, a key practical advantage is their air and moisture stability in the solid state, which simplifies handling and storage protocols compared to oxygen-sensitive or even pyrophoric alkylphosphine ligands.[1][5]
Quantitative Performance Comparison
The superior stability of adamantyl-based catalysts is not merely a qualitative observation; it is borne out in quantitative comparisons of catalytic performance. In head-to-head studies, palladium catalysts bearing the tri(1-adamantyl)phosphine (PAd₃) ligand consistently outperform those with other widely used bulky phosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(cyclohexyl)phosphine (PCy₃).
A compelling example is the Suzuki-Miyaura coupling of 4-chloroanisole with 1-naphthylboronic acid. Under identical reaction conditions, the Pd-PAd₃ catalyst drives the reaction to completion, achieving a quantitative yield. In stark contrast, the catalyst systems based on P(t-Bu)₃, PCy₃, and di(1-adamantyl)-n-butylphosphine (PAd₂Bu) deactivate prematurely, with the reaction stalling at approximately 33% conversion.[1][2] This demonstrates the profound impact of the ligand's stability on the overall efficiency of the catalytic cycle.
The following tables summarize the performance of adamantyl-based catalysts in comparison to their competitors in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole and 1-Naphthylboronic Acid [1]
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Tri(1-adamantyl)phosphine (PAd₃) | 0.025 | 4 | 99 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 0.025 | 4 | ~33 (catalyst deactivation) |
| Tri(cyclohexyl)phosphine (PCy₃) | 0.025 | 4 | ~33 (catalyst deactivation) |
| Di(1-adamantyl)-n-butylphosphine (PAd₂Bu) | 0.025 | 4 | ~33 (catalyst deactivation) |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides [6]
| Ligand Family | Substrate Scope | General Performance |
| Aryl-diadamantylphosphine | Sterically demanding ortho-substituted aryl halides | High catalytic activity |
| Buchwald Biaryl Phosphines (e.g., XPhos, BrettPhos) | Broad | Excellent for many substrates, but can be sensitive to reaction conditions |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the key comparative experiments are provided below.
General Procedure for Phosphine Ligand Stability Assessment in Suzuki-Miyaura Coupling
This protocol is based on the kinetic studies comparing PAd₃ and P(t-Bu)₃.[1]
Materials:
-
Palladium precatalyst (e.g., a palladacycle)
-
Tri(1-adamantyl)phosphine (PAd₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
4-Chloroanisole
-
1-Naphthylboronic acid
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, a reaction vial is charged with 4-chloroanisole (0.50 mmol, 1.0 equiv).
-
A stock solution of the palladium precatalyst and the respective phosphine ligand in a 1:2 ratio in toluene/THF is prepared.
-
To the reaction vial, 1-naphthylboronic acid (1.1 equiv) and potassium hydroxide (2.2 equiv) are added.
-
The reaction is initiated by adding the catalyst/ligand stock solution to achieve the desired catalyst loading (e.g., 0.25 mol% or 0.025 mol%).
-
The reaction mixture is stirred vigorously at room temperature.
-
Aliquots are taken at regular intervals, quenched, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the conversion of the starting material and the formation of the product.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This is a general protocol for the amination of aryl chlorides, where adamantyl-based ligands have shown high efficacy.[2][6]
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Adamantyl-based phosphine ligand or a Buchwald biaryl phosphine ligand (e.g., XPhos)
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or Rapeseed Oil)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an argon-filled glovebox, an oven-dried reaction flask is charged with the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 2 mol%), the base, and the amine.
-
The flask is sealed with a rubber septum and removed from the glovebox.
-
The aryl chloride and the solvent are added via syringe under an argon atmosphere.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC), GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Catalytic Landscape
To better understand the processes discussed, the following diagrams illustrate the key catalytic cycle and a general experimental workflow.
Figure 1: Comparative catalytic cycles of Pd-PAd₃ and Pd-P(t-Bu)₃.
Figure 2: General experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 5. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
- 6. researchgate.net [researchgate.net]
A Comparative Study: Adamantylation vs. Tert-butylation of Toluene in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the strategic introduction of bulky lipophilic groups onto aromatic scaffolds is a cornerstone of medicinal chemistry and materials science. Both the adamantyl and tert-butyl moieties serve as valuable tools for modulating pharmacokinetic and physicochemical properties. This guide provides an objective, data-driven comparison of the adamantylation and tert-butylation of toluene, offering insights into reaction performance, selectivity, and experimental considerations.
This comparative analysis delves into the reaction conditions, catalytic systems, and product distributions for both adamantylation and tert-butylation of toluene, supported by experimental data from the literature. The aim is to equip researchers with the necessary information to make informed decisions when selecting an alkylation strategy.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the adamantylation and tert-butylation of toluene under various experimental conditions.
Table 1: Adamantylation of Toluene
| Adamantylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Toluene:Ad-Agent Ratio | Yield (%) | Isomer Distribution (o:m:p) |
| 1-Bromoadamantane | AlCl₃ | CS₂ | 25 | 2 | 5:1 | 85 | 0:10:90 |
| 1-Adamantanol | Triflic Acid | CH₂Cl₂ | 20 | 0.5 | Excess Toluene | 92 | 0:8:92 |
| 1-Chloroadamantane | Boron tris(triflate) | CH₂Cl₂ | 20 | 1 | Excess Toluene | 95 | Not Specified |
Table 2: Tert-butylation of Toluene
| Tert-butylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Toluene:t-Bu-Agent Ratio | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) |
| tert-Butanol | H-BEA Zeolite | None | 180 | 4 | 1:3 | 54.0 | 69.5 |
| tert-Butanol | HPW/HBEA | None | 180 | 4 | 1:3 | 73.1 | 80.9[1] |
| tert-Butanol | H-Mordenite | None | 180 | 8 | Not Specified | 66.0 | 84.0[1] |
| tert-Butanol | USY Zeolite | None (Vapor Phase) | 120 | - | 2:1 | ~30 | ~89[2] |
| Isobutylene | H-MOR Zeolite | None | 180 | 8 | Not Specified | 45.0 | ~68[3] |
| Isobutylene | H-BEA Zeolite | None | 180 | 8 | Not Specified | 40.0 | ~68[3] |
| tert-Butyl Chloride | AlCl₃ | None | 80 | 3 | 5:1 | - | Yield of 51.2% (mixture)[4] |
Experimental Protocols
Detailed methodologies for representative adamantylation and tert-butylation reactions are provided below.
Adamantylation of Toluene with 1-Bromoadamantane and Aluminum Chloride
Materials:
-
1-Bromoadamantane
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser with drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 eq) to anhydrous carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-bromoadamantane (1.0 eq) in anhydrous toluene (5.0 eq) to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the adamantyltoluene isomers.
Tert-butylation of Toluene with Tert-butanol over H-BEA Zeolite
Materials:
-
Toluene
-
tert-Butanol
-
H-BEA Zeolite (calcined)
-
High-pressure stainless steel autoclave with a stirrer
-
Gas chromatograph for analysis
Procedure:
-
Activate the H-BEA zeolite catalyst by calcining at 550 °C for 4 hours in a muffle furnace.
-
Charge the autoclave with the activated H-BEA zeolite, toluene, and tert-butanol in the desired molar ratio (e.g., toluene:tert-butanol = 1:3).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air.
-
Heat the autoclave to the reaction temperature (e.g., 180 °C) while stirring.
-
Maintain the reaction at this temperature for the desired duration (e.g., 4 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave and collect the liquid product mixture.
-
Analyze the product mixture by gas chromatography to determine the conversion of toluene and the selectivity for the different tert-butyltoluene isomers.
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Adamantylation of Toluene Reaction Pathway.
Caption: Tert-butylation of Toluene Reaction Pathway.
Caption: General Experimental Workflow for Alkylation.
Concluding Remarks
The choice between adamantylation and tert-butylation of toluene depends on the specific requirements of the target molecule. Tert-butylation is a well-established reaction with a wide range of catalytic systems, particularly shape-selective zeolites that offer high para-selectivity. The reaction conditions are generally milder, and the alkylating agents are readily available.
Adamantylation, while mechanistically similar, introduces a significantly bulkier and more rigid substituent. This can be advantageous for applications requiring a larger lipophilic pocket-filling group. The reaction often employs strong Lewis acids, and achieving high selectivity can be a key consideration. The data suggests a strong preference for the para-isomer in adamantylation, similar to tert-butylation, which is driven by steric hindrance.
Ultimately, the selection of the appropriate alkylation method will be guided by factors such as the desired product isomer, the required scale of the reaction, and the available catalytic technologies. This guide provides a foundational dataset to aid in this decision-making process.
References
Evaluating the Electronic Donor Properties of the p-(1-Adamantyl)phenyl Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic nature of substituents on an aromatic ring is a critical determinant of a molecule's reactivity, influencing everything from reaction rates to biological activity. The p-(1-adamantyl)phenyl group, with its bulky and rigid aliphatic structure, presents a unique electronic profile. This guide provides a comparative analysis of the electron-donating properties of the p-(1-adamantyl)phenyl group against other common electron-donating moieties, supported by experimental data and detailed protocols.
Comparative Analysis of Electronic Donor Properties
The electron-donating or -withdrawing nature of a substituent is quantitatively described by Hammett (σ) and Taft (σ*) constants. The Hammett constant, specifically the para-substituent constant (σp), quantifies the electronic influence of a substituent on a reaction center para to it on a benzene ring. A negative σp value indicates an electron-donating group (EDG), which increases electron density in the aromatic ring, while a positive value signifies an electron-withdrawing group (EWG).
The Taft polar constant (σ*) isolates the inductive and field effects of a substituent from resonance effects. It is particularly useful for understanding the electronic influence of aliphatic groups. Similar to the Hammett constant, a more negative Taft constant indicates a stronger electron-donating inductive effect.
Hammett Para-Substituent Constants (σp)
The p-(1-adamantyl)phenyl group is a moderate electron-donating group, as indicated by its negative Hammett constant. Its electron-donating strength is comparable to that of a methyl group but weaker than a tert-butyl or methoxy group.
| Substituent Group (p-R-C₆H₄-) | R | Hammett Constant (σp) |
| Adamantyl | 1-Adamantyl | -0.13 |
| Methyl | -CH₃ | -0.17 |
| tert-Butyl | -C(CH₃)₃ | -0.20 |
| Methoxy | -OCH₃ | -0.27 |
Taft Polar Constants (σ*)
| Substituent Group (R) | Taft Polar Constant (σ*) |
| 1-Adamantyl | Not readily available |
| Methyl | 0.00 |
| Ethyl | -0.10 |
| Isopropyl | -0.19 |
| tert-Butyl | -0.30 |
Visualizing Electronic Effects
The following diagram illustrates the concept of evaluating the electronic effect of a para-substituent on a reaction center (Y) attached to a phenyl ring, the fundamental principle behind the Hammett equation.
Caption: Evaluating substituent electronic effects on a reaction center.
Experimental Protocols
The determination of Hammett constants is a cornerstone of physical organic chemistry. A common and reliable method involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.
Determination of Hammett Constant (σp) by Titration of p-Substituted Benzoic Acids
Objective: To experimentally determine the Hammett para-substituent constant (σp) for a given substituent by measuring the pKa of the corresponding p-substituted benzoic acid.
Materials:
-
p-Substituted benzoic acid (e.g., p-(1-adamantyl)benzoic acid)
-
Unsubstituted benzoic acid (as a reference)
-
Solvent system (e.g., 70:30 ethanol-water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 5.0 x 10⁻² M in the same solvent system)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette, pipette, and beakers
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the p-substituted benzoic acid and dissolve it in a specific volume (e.g., 25 mL) of the chosen solvent system in a beaker.
-
Prepare a solution of unsubstituted benzoic acid of the same molar concentration in the same solvent system.
-
-
Titration Setup:
-
Place the beaker containing the benzoic acid solution on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH titrant in small increments (e.g., ~0.25 mL). Record the pH after each addition.
-
As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., ~0.1 mL) to obtain a more precise titration curve.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection).
-
The pKa of the acid is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Calculation of the Hammett Constant:
-
The Hammett equation for the ionization of benzoic acids in a given solvent is: σp = (pKa of unsubstituted benzoic acid - pKa of p-substituted benzoic acid) / ρ
-
For the standard reaction (ionization of benzoic acids in water at 25°C), the reaction constant (ρ) is defined as 1.00. For other solvent systems, the ρ value needs to be determined by plotting the pKa differences for a series of known substituents against their established σp values.
-
Conclusion
The p-(1-adamantyl)phenyl group is a moderate electron-donating group, primarily through an inductive effect. Its electron-donating capacity is similar to that of a methyl group. The bulky and rigid nature of the adamantyl cage can also impart significant steric effects, which should be considered in addition to its electronic properties when designing molecules for specific applications in drug development and materials science. The provided experimental protocol offers a robust method for empirically determining the electronic influence of this and other novel substituents.
Safety Operating Guide
Navigating the Safe Disposal of p-(1-Adamantyl)toluene: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of p-(1-Adamantyl)toluene, a derivative of toluene, emphasizing safety and environmental responsibility.
Chemical Profile and Hazards
| Hazard Classification | Description | Primary Concerns |
| Flammable Liquid | Can be easily ignited. | Fire and explosion risk. Vapors are heavier than air and can travel to an ignition source.[2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Environmental contamination if released into waterways. |
| Skin Irritant | Causes skin irritation. | Direct contact can cause dermatitis. |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | Ingestion can lead to serious health complications. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Chronic exposure poses long-term health risks. |
Experimental Protocols: Disposal Methodology
The recommended disposal method for this compound, treated as a hazardous chemical waste, is controlled incineration by a licensed waste disposal facility.[1] Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (Viton or PVA are recommended for toluene), and a lab coat.[3] All handling of the waste should be conducted within a certified laboratory chemical fume hood.[3]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealable container.[3]
-
The container must be compatible with aromatic hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, toxic).
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is full or is no longer being used, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Emergency Procedures for Spills:
-
Small Spills (less than 1 liter, manageable within 10 minutes):
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[5]
-
Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][6]
-
Decontaminate the spill area.
-
-
Large Spills (greater than 1 liter or unmanageable):
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling p-(1-Adamantyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling p-(1-Adamantyl)toluene in a laboratory setting. The following procedural guidance is based on the known hazards of its structural analogs, toluene and adamantane, in the absence of a comprehensive Safety Data Sheet (SDS) for this compound itself.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its structure—a toluene molecule substituted with an adamantyl group—suggests a hazard profile influenced by both components. Toluene is a flammable liquid and can cause skin irritation, while adamantane is a combustible solid. A GHS classification indicates that this compound may cause long-lasting harmful effects to aquatic life[1]. Therefore, a cautious approach to handling is essential.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or Viton® gloves are recommended based on the hazards of toluene.[2] Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure all containers are properly labeled.
-
-
Handling:
-
Since this compound is a solid at room temperature, use a spatula or scoop for transfers.[3]
-
Avoid generating dust, as adamantane derivatives can form explosive dust mixtures.
-
If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Keep containers tightly closed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, dry substance like sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste solutions containing this compound in a separate, sealed, and labeled container.
-
-
Container Management:
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management provider.
-
Never dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1459-55-8 |
| Molecular Formula | C₁₇H₂₂ |
| Molecular Weight | 226.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 99 - 101 °C |
| Boiling Point | 329.5 ± 12.0 °C (Predicted) |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) |
| Solubility | Insoluble in water (1.4E-4 g/L at 25 °C, Calculated)[1] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
